molecular formula C8H10N2O3 B1530683 ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 40995-41-3

ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1530683
CAS No.: 40995-41-3
M. Wt: 182.18 g/mol
InChI Key: NITOHXVZPBFYTJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-formyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITOHXVZPBFYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The presence of both a formyl and an ester group on the pyrazole ring makes this compound a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for success.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, starting from readily available commercial reagents. This strategy involves:

  • Pyrazole Ring Formation: Construction of the core pyrazole-4-carboxylate ring system via a classical condensation reaction.

  • N-Methylation: Introduction of the methyl group at the N1 position of the pyrazole ring.

  • Vilsmeier-Haack Formylation: Regioselective introduction of the formyl group at the C5 position.

This approach allows for the systematic and controlled construction of the target molecule, with opportunities for purification and characterization at each intermediate stage.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation (Alternative Route) cluster_2 Step 3: Vilsmeier-Haack Formylation A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 1-methyl-5-methyl-1H-pyrazole-4-carboxylate A->C Condensation B Methylhydrazine B->C D Ethyl 1H-pyrazole-4-carboxylate F Ethyl 1-methyl-1H-pyrazole-4-carboxylate D->F Methylation E Dimethyl Carbonate E->F G Ethyl 1-methyl-1H-pyrazole-4-carboxylate I This compound G->I Formylation H Vilsmeier Reagent (POCl3, DMF) H->I

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Pyrazole Core - Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The initial and crucial step is the construction of the N-methylated pyrazole ring. This can be achieved through two primary routes:

  • Route A (Direct Synthesis): Condensation of a β-ketoester equivalent with methylhydrazine.

  • Route B (Stepwise Synthesis): Formation of the unsubstituted pyrazole followed by N-methylation.

Route A is generally more efficient as it combines ring formation and N-methylation in a single step.

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

This protocol details a reliable method for the synthesis of the key intermediate, ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(ethoxymethylene)-3-oxobutanoate186.2118.6 g0.1
Methylhydrazine46.074.6 g0.1
Ethanol46.07100 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the ester has completely dissolved.

  • Slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

  • Add glacial acetic acid (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights:

  • The use of a catalytic amount of acetic acid facilitates the condensation by protonating the carbonyl oxygen, making it more electrophilic.

  • Careful monitoring of the reaction by TLC is crucial to avoid prolonged heating which can lead to side product formation.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Pyrazole->Intermediate Electrophilic Attack Product Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. For N-substituted pyrazoles, formylation typically occurs at the C4 position.[4] However, in our case, with the C4 position occupied by the carboxylate group, the formylation is directed to the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-methyl-1H-pyrazole-4-carboxylate154.1715.4 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23 mL)0.3
Phosphorus oxychloride (POCl₃)153.3346.0 g (28 mL)0.3
Dichloromethane (DCM)84.93150 mL-
Ice-500 g-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (21.9 g, 0.3 mol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (46.0 g, 0.3 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (15.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it dropwise to the Vilsmeier reagent suspension.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Trustworthiness and Self-Validation:

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so all glassware should be oven-dried, and anhydrous solvents should be used.[3]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

  • Careful Quenching: The work-up procedure involving quenching with ice is highly exothermic and must be performed with caution.

Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsTypical Yield
1Pyrazole Ring Formation & N-MethylationEthyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine70-85%
2Vilsmeier-Haack FormylationPOCl₃, DMF60-75%

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The key to success lies in careful execution, adherence to anhydrous conditions, and diligent monitoring of the reaction progress.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-151.
  • Potopnyk, M. A., et al. (2017). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2017(4), M963.
  • Singh, P., & Kaur, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27357.
  • Prajapati, A. K., et al. (2018). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry, 55(1), 146-153.
  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1159.
  • Reddy, C. R., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-phenyl-1H-pyrazole-3-carbaldehyde and its derivatives. Tetrahedron Letters, 54(31), 4085-4088.
  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents. (n.d.).
  • Khan, I., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (n.d.).
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42.
  • Ismail, M. M., et al. (2004). Synthesis and Cyclization Reactions with Quinolinyl Keto Esters. I. Chemical Reactivity of Quinolinyl B-Keto Ester and Quinolinyl a,Я-Unsaturated Ketones. Chemical Papers, 58(1), 46-51.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Vasilin, V. K., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel therapeutic agents and advanced materials. This guide focuses on a particularly valuable, yet sparsely documented derivative: ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate .

This molecule is a trifunctional scaffold, possessing an ester, an aldehyde, and a methylated pyrazole ring. This combination of functionalities makes it an exceptionally versatile building block, primed for a multitude of subsequent chemical transformations. The aldehyde can serve as a handle for reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the ester provides a site for hydrolysis or amidation. This guide provides a comprehensive overview of the logical synthesis, predicted chemical properties, and potential applications of this compound, offering field-proven insights for researchers in drug discovery, chemical biology, and materials science.

Retrosynthetic Analysis and Proposed Synthesis

Our retrosynthetic approach is therefore centered on two main stages:

  • Synthesis of the key intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .

  • Formylation of the intermediate to yield the target compound.

G Target Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Precursor Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Target->Precursor Formylation (e.g., Vilsmeier-Haack) Starting_Materials Methylhydrazine + Ethyl (ethoxymethylene)cyanoacetate Precursor->Starting_Materials Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The synthesis of this crucial precursor is well-established and proceeds via a cyclocondensation reaction. The reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate provides the desired product in good yield.

Causality of Experimental Design: The reaction mechanism involves an initial Michael addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient alkene of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. Subsequent tautomerization yields the aromatic pyrazole ring. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction without participating in side reactions. Refluxing provides the necessary activation energy for the cyclization to proceed efficiently.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (0.54 mol) and ethyl (ethoxymethylene)cyanoacetate (0.54 mol).

  • Add 150 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath to induce precipitation.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • The filtrate can be concentrated under reduced pressure to yield a second crop of crystals.

  • Combine the product batches and recrystallize from ethanol to obtain the purified ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[2]

Proposed Formylation of the Amino Precursor

The conversion of an amino group on an electron-rich heterocyclic ring to a formyl group can be achieved through several methods. While the Sandmeyer reaction is a classic method for converting aromatic amines to other functional groups, it typically involves harsh acidic conditions and the generation of potentially unstable diazonium salts.[3][4]

A more direct and milder approach for this specific substrate is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[5][6] The 5-aminopyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The reaction proceeds by formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[7]

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C with an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a minimal amount of dry DMF or another suitable anhydrous solvent (like dichloromethane).

  • Add the solution of the aminopyrazole dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate or another suitable base to neutralize the acid.

  • The product can then be extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aminopyrazole Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Iminium_Salt Iminium Salt Intermediate Aminopyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Iminium_Salt->Aldehyde Hydrolysis (Workup)

Caption: Workflow for the proposed Vilsmeier-Haack formylation.

Core Chemical and Physical Properties

As this molecule is not extensively characterized in the public domain, its properties are predicted based on its structure and data from analogous compounds.

Physicochemical Data

The following table summarizes the known properties of the precursor and the predicted properties of the target compound.

PropertyEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateThis compound (Predicted)
CAS Number 31037-02-2[8]Not assigned
Molecular Formula C₇H₁₁N₃O₂[8]C₈H₁₀N₂O₃
Molecular Weight 169.18 g/mol [8]182.18 g/mol
Appearance Solid[8]Likely a white to off-white solid
Melting Point 96-100 °C[8]Expected to be in a similar range, potentially slightly higher due to increased polarity
Solubility Soluble in ethanol, ethyl acetate, DCMExpected to be soluble in common organic solvents like ethanol, ethyl acetate, DCM, and acetone
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the target molecule. The following are the predicted key signals based on the functional groups present.

SpectroscopyPredicted Key Signals / CharacteristicsRationale
¹H NMR ~10.0 ppm (s, 1H) : Aldehyde proton (CHO).~8.0 ppm (s, 1H) : Pyrazole C3-H.~4.3 ppm (q, 2H) : Ethyl ester CH₂.~3.8 ppm (s, 3H) : N-methyl (N-CH₃).~1.3 ppm (t, 3H) : Ethyl ester CH₃.The aldehyde proton is highly deshielded. The pyrazole proton is in an aromatic environment. The chemical shifts for the ethyl and methyl groups are standard for this type of scaffold.[2]
¹³C NMR ~185 ppm : Aldehyde carbonyl (CHO).~165 ppm : Ester carbonyl (COO).~140-150 ppm : Pyrazole ring carbons (C3, C5).~110-120 ppm : Pyrazole ring carbon (C4).~60 ppm : Ethyl ester CH₂.~35 ppm : N-methyl (N-CH₃).~14 ppm : Ethyl ester CH₃.The aldehyde and ester carbonyl carbons are characteristic and diagnostic. The pyrazole ring carbons will appear in the aromatic region.
IR Spectroscopy ~1720 cm⁻¹ (strong) : C=O stretch (ester).~1690 cm⁻¹ (strong) : C=O stretch (aldehyde).~2820 & 2720 cm⁻¹ (medium) : C-H stretch (aldehyde Fermi doublet).~1580 cm⁻¹ : C=N stretch (pyrazole ring).The two distinct carbonyl stretches are key identifiers. The presence of the Fermi doublet is a classic indicator of an aldehyde C-H bond.[2]
Mass Spectrometry [M]⁺ at m/z = 182.07 (for C₈H₁₀N₂O₃).Key fragments would likely arise from loss of the ethoxy group (-45), the formyl group (-29), or the entire ester group.The molecular ion peak confirms the molecular weight. Fragmentation patterns would help to confirm the connectivity of the functional groups.

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. The aldehyde and ester groups serve as orthogonal handles for a wide array of chemical modifications.

Key Reaction Pathways

The diagram below illustrates the principal reactive sites and potential transformations that can be leveraged in multi-step syntheses.

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions center Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate reductive_amination Reductive Amination (forms C-N bond) center->reductive_amination wittig Wittig Reaction (forms C=C bond) center->wittig oxidation Oxidation (forms Carboxylic Acid) center->oxidation reduction Reduction (forms Alcohol) center->reduction hydrolysis Hydrolysis (forms Carboxylic Acid) center->hydrolysis amidation Amidation (forms Amide) center->amidation

Caption: Potential reaction pathways for the target molecule.

  • Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to form a new amine. This is one of the most powerful methods for introducing diverse side chains and building molecular complexity.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to a wide range of alkene-containing pyrazole derivatives.

  • Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., using sodium borohydride), further expanding the synthetic possibilities.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines (using standard peptide coupling reagents like HATU or EDC) to form amides, a common functional group in bioactive molecules.

Role in Drug Discovery

The pyrazole scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib), and CNS-active compounds. The ability to rapidly generate a library of diverse analogues from a common intermediate like this compound is highly valuable in a drug discovery setting. By systematically modifying the aldehyde and ester positions, researchers can explore the structure-activity relationship (SAR) around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While not a widely documented compound, This compound represents a building block of significant synthetic potential. Through a logical and reliable synthetic sequence starting from its 5-amino precursor, this trifunctional molecule can be readily accessed. Its predicted chemical and spectroscopic properties are in line with expectations for a molecule of its structure. The true power of this compound lies in its capacity for controlled, stepwise derivatization, making it an ideal scaffold for the construction of compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile chemical tool.

References

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • MDPI. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Semantic Scholar. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Ethyl 5-Formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block, valued for its dual functionality. The presence of both an aldehyde (formyl) group and an ethyl ester on the pyrazole ring provides two distinct points for chemical modification, making it an ideal intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a proposed and mechanistically sound synthetic route, methods for its structural confirmation, and its potential applications, all grounded in established chemical principles and supported by authoritative references.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While a specific entry for this exact isomer is not widely cataloged, its properties can be reliably determined from its molecular formula and comparison with its known regioisomer, ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate.[1]

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Calculated
Molecular Weight 182.18 g/mol Calculated[1]
IUPAC Name This compound-
Appearance Expected to be a white to off-white solidInferred from analogs[2]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)Inferred

Proposed Synthesis: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich heterocyclic ring such as a pyrazole is classically achieved via the Vilsmeier-Haack reaction.[3][4][5][6] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The most logical precursor for the synthesis of the title compound is ethyl 1-methyl-1H-pyrazole-4-carboxylate . The Vilsmeier-Haack reaction would proceed by formylating the electron-rich C5 position of the pyrazole ring.

Causality and Experimental Rationale
  • Generation of the Vilsmeier Reagent : Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This is the key electrophile that will be attacked by the pyrazole ring.

  • Electrophilic Attack : The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile. The C5 position is electronically favored for electrophilic attack in 1,4-disubstituted pyrazoles.

  • Hydrolysis : The resulting iminium salt intermediate is then hydrolyzed, typically during aqueous workup, to yield the final aldehyde product.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established chemical principles for the Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. It should be optimized and validated by the end-user.

  • Reagent Preparation : In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition : Dissolve the starting material, ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent), in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent mixture, again keeping the temperature at 0-5 °C.

  • Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis : Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate.

  • Extraction and Purification : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate StartMat Ethyl 1-methyl-1H- pyrazole-4-carboxylate StartMat->Intermediate Electrophilic Attack at C5 FinalProduct Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate Intermediate->FinalProduct Aqueous Hydrolysis Purification Column Chromatography FinalProduct->Purification G H_pyrazole H (pyrazole ring, C3-H) H_formyl H (formyl, CHO) H_ethyl_CH2 H (ethyl, CH₂) H_ethyl_CH3 H (ethyl, CH₃) H_methyl H (N-methyl, N-CH₃)

Caption: Molecular structure with key protons for NMR analysis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the pyrazole ring proton (C3-H), likely in the δ 8.0-8.5 ppm region.

    • A singlet for the aldehyde proton (CHO), typically found at δ 9.5-10.5 ppm.

    • A singlet for the N-methyl protons (N-CH₃) around δ 3.8-4.2 ppm.

    • A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around δ 4.2-4.5 ppm.

    • A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around δ 1.2-1.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR would confirm the carbon framework:

    • A signal for the aldehyde carbonyl carbon (CHO) in the δ 180-190 ppm range.

    • A signal for the ester carbonyl carbon (COO) around δ 160-165 ppm.

    • Signals for the pyrazole ring carbons.

    • Signals for the N-methyl and ethyl group carbons.

  • Infrared (IR) Spectroscopy : IR spectroscopy would identify the key functional groups:

    • A strong C=O stretching band for the aldehyde carbonyl, expected around 1690-1710 cm⁻¹.

    • A strong C=O stretching band for the ester carbonyl, expected around 1715-1730 cm⁻¹.

    • C-H stretching bands for the aldehyde proton, often seen near 2850 and 2750 cm⁻¹.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]+ or [M+H]+, which should correspond to the calculated value of 182.18.

Applications in Drug Discovery and Research

The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group at the C5 position opens up a vast chemical space for further derivatization.

  • As a Synthetic Intermediate : The aldehyde functionality is highly versatile. It can undergo a wide range of reactions, including:

    • Reductive Amination : To introduce diverse amine side chains, creating libraries of compounds for screening.

    • Wittig and Horner-Wadsworth-Emmons reactions : To form alkenes, extending the carbon skeleton.

    • Condensation reactions : With hydrazines or other nucleophiles to form new heterocyclic rings fused to the pyrazole core (e.g., pyrazolopyrimidines).

  • Pharmacophore Potential : Pyrazole-containing compounds are known to act as inhibitors of various enzymes, such as kinases and cyclooxygenases (COX), and as ligands for various receptors. The specific substitution pattern of this compound makes it a valuable starting point for designing novel inhibitors that can interact with key residues in an enzyme's active site. For instance, pyrazole derivatives are central to the development of inhibitors targeting signaling pathways implicated in cancer and inflammation.

G cluster_0 Derivatization Reactions cluster_1 Resulting Scaffolds cluster_2 Therapeutic Targets Start Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Condensation Condensation Start->Condensation AmineDerivs Amine Derivatives ReductiveAmination->AmineDerivs AlkeneDerivs Alkene Derivatives Wittig->AlkeneDerivs FusedRings Fused Heterocycles (e.g., Pyrazolopyrimidines) Condensation->FusedRings Kinases Kinase Inhibitors AmineDerivs->Kinases GPCRs GPCR Ligands AlkeneDerivs->GPCRs Enzymes Enzyme Modulators FusedRings->Enzymes

Caption: Potential synthetic pathways and applications in drug discovery.

Safety and Handling

No specific safety data is available for this compound. However, based on the hazard classifications of the closely related precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the following precautions are recommended:[7][8]

  • Hazard Statements (Anticipated) :

    • May cause skin irritation (H315).

    • May cause serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear standard protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. If handling as a powder, a dust mask (e.g., N95) is recommended.

    • Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

    • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Guda, V. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(11), 3328. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

  • El-Sayed, H. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. International Journal of Molecular Sciences, 15(1), 724-732. [Link]

  • ResearchGate. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PrepChem. (2021). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2018). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27381. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2019). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 5-Formyl-1-Methyl-1H-Pyrazole-4-Carboxylate

This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the frequent absence of readily available physicochemical data for novel compounds, this document serves as a predictive and methodological framework. It combines theoretical principles of physical organic chemistry with established experimental protocols to empower scientists to understand, predict, and determine the solubility of this specific molecule and structurally related compounds.

The bioavailability, formulation, and ultimately the therapeutic efficacy of a drug candidate are intrinsically linked to its solubility. For a molecule like this compound, which belongs to a class of compounds known for their diverse biological activities, a thorough understanding of its solubility profile is a cornerstone of early-stage development.[1] Pyrazole derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals.[1] This guide will first deconstruct the molecular features of the target compound to predict its solubility and then provide robust, step-by-step protocols for the experimental determination of this crucial parameter.

Molecular Structure Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.[2][3] An analysis of the functional groups present in this compound allows for a reasoned prediction of its solubility in a range of common laboratory solvents.

Molecular Structure:

Key Functional Groups and Their Influence:

  • Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has some polar character, its overall contribution to water solubility is limited.[4]

  • Ethyl Ester (-COOCH₂CH₃): This group can act as a hydrogen bond acceptor but not a donor.[5] The ester functionality contributes a degree of polarity, but the ethyl group adds non-polar, hydrophobic character.[6]

  • Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar protic solvents.[5]

  • N-Methyl Group (-CH₃): This is a non-polar, hydrophobic group that will tend to decrease aqueous solubility.

Predicted Solubility:

Based on the interplay of these functional groups, a qualitative solubility profile can be predicted. The presence of the polar formyl and ester groups suggests that the molecule will not be entirely insoluble in polar solvents. However, the lack of hydrogen bond donating groups and the presence of the N-methyl and ethyl groups will likely limit its solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to InsolubleThe molecule possesses significant polarity from the formyl and ester groups, making it unlikely to dissolve well in highly non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The synthesis of related pyrazoles often utilizes such solvents.[7]
Polar Protic WaterSparingly Soluble to InsolubleThe molecule can accept hydrogen bonds from water but cannot donate them. The non-polar regions (ethyl and methyl groups) will likely dominate, leading to poor aqueous solubility.
Polar Protic Methanol, EthanolSolubleShort-chain alcohols are effective at solvating molecules with both polar and non-polar characteristics. The use of ethanol for recrystallizing a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, supports this prediction. A related amino-substituted pyrazole is also noted to be soluble in methanol.

Experimental Determination of Solubility

While predictions provide a valuable starting point, experimental verification is essential. A two-tiered approach, beginning with qualitative assessment followed by a quantitative method, provides a comprehensive understanding of the compound's solubility.

Qualitative Solubility Testing

This initial screening method quickly establishes the general solubility of the compound in a variety of solvents, confirming the predictions outlined in Table 1.

Experimental Protocol for Qualitative Solubility Testing:

  • Preparation: Add approximately 10-20 mg of this compound to a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Mixing: Vigorously agitate each tube for 60 seconds using a vortex mixer.

  • Observation: Allow the tubes to stand for at least 3 minutes and observe.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

This systematic approach allows for the classification of the unknown compound into a specific solubility class.

Diagram 1: Workflow for Qualitative Solubility Determination

G cluster_prep Preparation cluster_test Testing cluster_obs Observation & Classification prep1 Weigh Compound (10-20 mg) prep2 Aliquot into Labeled Test Tubes prep1->prep2 test1 Add 1 mL of Test Solvent prep2->test1 test2 Vortex for 60 seconds test1->test2 test3 Stand for 3 minutes test2->test3 obs1 Observe for Dissolution test3->obs1 class_sol Soluble obs1->class_sol Clear Solution class_sparing Sparingly Soluble obs1->class_sparing Partial Dissolution class_insol Insoluble obs1->class_insol No Dissolution

Caption: A flowchart of the qualitative solubility testing protocol.

Quantitative Solubility Determination: The Shake-Flask Method

For drug development, a quantitative measure of solubility is imperative. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Prolonged Agitation: Continuous shaking over an extended period (e.g., 24-48 hours) is necessary to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is critical for reproducible results.

  • Filtration: Separation of the undissolved solid is crucial to accurately measure the concentration of the solute in the saturated solution. A 0.45 µm filter is typically used to remove fine particulates.

  • Analytical Quantification: A sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately determine the concentration of the dissolved compound in the filtrate.

Experimental Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the original filtrate by back-calculating from the dilution factor. This concentration represents the equilibrium solubility.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis eq1 Add Excess Compound to Solvent eq2 Seal and Agitate at Constant Temperature (24-48h) eq1->eq2 sep1 Allow Excess Solid to Settle eq2->sep1 sep2 Filter Supernatant (0.45 µm filter) sep1->sep2 an1 Dilute Filtrate sep2->an1 an2 Quantify by HPLC-UV an1->an2 an3 Calculate Solubility an2->an3

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Pyrazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-4-Carboxylate Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs.[1][2] Among the diverse array of pyrazole-containing compounds, the pyrazole-4-carboxylate scaffold has emerged as a particularly fruitful area of research, yielding potent and selective agents with significant therapeutic potential. This technical guide provides an in-depth exploration of the prominent biological activities of pyrazole-4-carboxylates, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships to guide future drug discovery efforts.

I. Anticancer Activity: Targeting the Engines of Malignancy

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrazole-4-carboxylate derivatives have been shown to effectively inhibit key players in these pathways, demonstrating significant potential as anticancer agents.[3][4]

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which pyrazole-4-carboxylates exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5][6] Overexpression or mutation of these receptors is a common feature in many cancers, leading to constitutive activation of downstream signaling cascades that promote cell growth, proliferation, and survival.[5][7] Pyrazole-4-carboxylates can act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing the phosphorylation events necessary for signal transduction.[7] This disruption of the EGFR/HER2 signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.[7]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization & Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Pyrazole Pyrazole-4-carboxylate Pyrazole->EGFR Inhibits Pyrazole->HER2 Inhibits

Figure 1: EGFR/HER2 Signaling Pathway Inhibition by Pyrazole-4-carboxylates.
B. Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrazole-4-carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROV1 (Ovarian)0.04[3]
Substituted Pyrazole-4-carboxamideHCT116 (Colon)1.1[8]
Substituted Pyrazole-4-carboxamideMCF7 (Breast)3.3[8]
Substituted Pyrazole-4-carboxamideHuh7 (Liver)1.6[8]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a mercapto-oxadiazole moiety at the 3-position of the pyrazole ring appears to be crucial for potent cytotoxic activity.[3]

  • Substitution patterns on the phenyl rings at the 1 and 5-positions significantly influence the anticancer potency, with electron-withdrawing groups often enhancing activity.[1]

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][10][11]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (pyrazole-4-carboxylate derivative)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-4-carboxylate derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyrazole-4-carboxylates have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[12][13]

A. Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial action of many pyrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[14][15][16][17][18] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription.[14][15] Pyrazole-4-carboxylates can inhibit the function of DNA gyrase, leading to the accumulation of DNA damage and ultimately bacterial cell death.[16]

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA Introduces Negative Supercoils Cell_Death Bacterial Cell Death Replication DNA Replication & Transcription Supercoiled_DNA->Replication Pyrazole Pyrazole-4-carboxylate Pyrazole->Gyrase Inhibits

Figure 2: Mechanism of Action of Pyrazole-4-carboxylates as DNA Gyrase Inhibitors.
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of pyrazole-4-carboxylates is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Pyrazole-Thiazole HybridStaphylococcus aureus1.9[12]
Pyrazole-4-carboxamideBacillus subtilis-[13]
Pyrazole-4-carboxamideEscherichia coli-[13]
Pyrazole-4-carboxamideAspergillus niger-[13]
Pyrazole-4-carboxamideCandida albicans-[13]

Structure-Activity Relationship (SAR) Insights:

  • The presence of halogen atoms, such as chlorine, on the phenyl rings often enhances antibacterial activity.[1]

  • The nature of the substituent at the 3-position of the pyrazole ring can significantly impact the antimicrobial spectrum and potency.[12]

  • For antifungal activity against Candida albicans, the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents are crucial.[12]

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[19][20][21][22][23]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[19]

  • Test compound (pyrazole-4-carboxylate derivative)

  • Positive control (a known effective antibiotic)

  • Negative control (medium only)

  • Resazurin solution (optional, for viability indication)[22]

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole-4-carboxylate derivative in the growth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including the positive control well. The negative control well receives only sterile medium.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) will indicate microbial growth.

  • Quality Control: The positive control should show no growth, while the negative control should show clear growth.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole-4-carboxylates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[24]

A. Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes, particularly COX-2, play a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[25][26][27][28][29] Many pyrazole-containing compounds, including some pyrazole-4-carboxylates, are selective inhibitors of COX-2.[8][25] By blocking the active site of COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing the inflammatory response.[8]

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Cleaves COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Converts Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole-4-carboxylate Pyrazole->COX2 Inhibits

Figure 3: Inhibition of the COX-2 Inflammatory Pathway by Pyrazole-4-carboxylates.
B. Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of pyrazole-4-carboxylates is often assessed using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition.

Compound/DerivativeAnimal ModelDoseEdema Inhibition (%)Reference
Pyrazoline 2dRat-High[13]
Pyrazoline 2eRat-High[13]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateRat-Significant[30]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateRat-Significant[30]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity appears to be an important factor for in vivo anti-inflammatory activity, with more lipophilic derivatives often showing higher efficacy.[13]

  • The substitution pattern on the phenyl ring attached to the pyrazole core can significantly influence the anti-inflammatory potency. For instance, dimethoxy substitutions have shown significant activity.[30]

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[31][32][33][34][35]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)[31]

  • Test compound (pyrazole-4-carboxylate derivative)

  • Reference drug (e.g., indomethacin or diclofenac sodium)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups of animals, typically via oral or intraperitoneal routes.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[31]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[31]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Synthesis of a Representative Pyrazole-4-Carboxylate

The synthesis of pyrazole-4-carboxylates can be achieved through various synthetic routes. A common method involves the condensation of a β-ketoester with a hydrazine derivative.

A. Example Synthesis: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This synthesis is a two-step process starting from diethyl oxalate and acetophenone.[30]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • To a solution of sodium ethoxide, add diethyl oxalate and acetophenone.

  • The reaction mixture is stirred to form the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.[30]

  • The product is filtered, washed with water, and recrystallized from ethyl acetate.[30]

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • A solution of hydrazine hydrate is added to a suspension of ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.[30]

  • The mixture is refluxed for 6-8 hours.[30]

  • The reaction progress is monitored by TLC.

  • The final product, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, is filtered, washed with ethanol, dried, and recrystallized from ethyl acetate.[30]

V. Conclusion and Future Perspectives

Pyrazole-4-carboxylates represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with well-defined mechanisms of action, underscores their potential for further development into novel therapeutics. The structure-activity relationships highlighted in this guide provide a valuable framework for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical resource for researchers engaged in the evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic applications, and elucidating additional molecular targets to fully unlock the therapeutic potential of the pyrazole-4-carboxylate scaffold.

VI. References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

  • DNA gyrase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry, 78, 86-96. [Link]

  • Role and regulation of cyclooxygenase-2 during inflammation. (1999). The American Journal of Medicine, 106(5B), 33S-39S. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Pharmaceuticals, 14(11), 1105. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2011). Expert Opinion on Therapeutic Targets, 15(7), 821-834. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 24, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2007). Archiv der Pharmazie, 340(11), 587-594. [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2018). Frontiers in Microbiology, 9, 239. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2007). Archiv der Pharmazie, 340(11), 587-594. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). AIP Conference Proceedings, 1591(1), 584-586. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. [Link]

  • DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Cancer Letters, 558, 216104. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2012). Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.9. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.9. [Link]

  • Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. (2022). Clinical Cancer Research, 28(11), 2237-2246. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology, 92(3), 479-497. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(13), 5099. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry, 14(4), 693-705. [Link]

  • Cyclooxygenase-2. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). RSC Advances, 5(100), 82354-82360. [Link]

  • Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASAYAN Journal of Chemistry, 4(2), 400-404. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. (2021). Cancers, 13(16), 4088. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019, March 25). YouTube. [Link]

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023, August 3). Microbe Notes. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2016). Kidney Research and Clinical Practice, 35(2), 67-74. [Link]

  • Bacterial DNA Gyrase (Gyrase). (n.d.). Gosset. Retrieved January 24, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S6), 4725-4749. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.

  • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal, 13(4), 606-613. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42. [Link]

  • Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube. [Link]

  • Optimizing second-line endocrine-based treatment in HR positive HER2 negative metastatic breast cancer: a comprehensive expert statement from the Gulf Cooperation Council Region. (2023). Frontiers in Oncology, 13, 1245648. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, the following information is synthesized from available safety data, knowledge of related chemical structures, and established best practices in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a pyrazole core, an ester, and an aldehyde functional group. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, known to exhibit a wide range of biological activities.[1] The presence of the aldehyde group suggests a degree of reactivity, making careful handling paramount to ensure personnel safety and experimental integrity. Due to its utility as a building block in the synthesis of more complex molecules, researchers may encounter this compound in various stages of drug development.[2]

Hazard Identification and Risk Assessment

Direct and comprehensive toxicological data for this compound is not extensively available in public literature. However, based on data from suppliers and the known hazards of structurally similar compounds, a conservative approach to handling is mandated. The primary known hazards are outlined below.

GHS Hazard Classification

Based on supplier information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification is consistent with the hazard profiles of other substituted pyrazole derivatives, which are often cited as skin, eye, and respiratory irritants.[3][4]

Inferred Risks from Functional Groups:
  • Aldehyde Group: Aldehydes as a class of compounds can be sensitizers and irritants.[5] Inhalation of aldehyde vapors can lead to respiratory tract irritation.[5] It is prudent to assume that this compound may share these properties. All procedures involving this compound should be designed to minimize inhalation of any dust or vapors.[6]

  • Pyrazole Core: While the pyrazole ring itself is a stable aromatic system, substituted pyrazoles can have varied toxicological profiles. The overall hazard profile of the molecule will be a composite of its constituent parts.

The following table summarizes the key safety information:

Hazard CategoryGHS ClassificationKey Considerations
Acute Oral Toxicity H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in laboratory areas.
Skin Corrosion/Irritation H315: Causes skin irritationAvoid skin contact. Wear appropriate gloves and a lab coat.
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear safety glasses or goggles. A face shield may be necessary for larger quantities.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid or solutions of this compound should be conducted in a properly functioning chemical fume hood. This is the most critical step in preventing respiratory exposure.[6]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a deliberate workflow to ensure comprehensive protection.

PPE_Workflow start_end start_end process process decision decision ppe_item ppe_item start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving/Reaction weighing->dissolving gloves Nitrile Gloves weighing->gloves goggles Safety Goggles weighing->goggles lab_coat Lab Coat weighing->lab_coat workup Work-up/Purification dissolving->workup dissolving->gloves dissolving->goggles dissolving->lab_coat storage Storage/Disposal workup->storage workup->gloves workup->goggles workup->lab_coat face_shield Face Shield (if splash risk) workup->face_shield end End: Doff PPE storage->end

Caption: PPE workflow for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing (e.g., transfers of larger volumes of solutions), a full-face shield should be worn over safety goggles.

  • Skin Protection: Standard laboratory attire, including a long-sleeved lab coat, closed-toe shoes, and long pants, is required. Nitrile gloves should be worn when handling the compound or its solutions.[5] If contact occurs, gloves should be removed immediately, and hands washed thoroughly.

  • Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a properly fitted respirator with an organic vapor cartridge is necessary.

Safe Handling and Experimental Protocols

Adherence to standard laboratory best practices is the foundation of safe handling.

General Handling Precautions:
  • Avoid creating dust when handling the solid material.

  • Ensure all containers are clearly and accurately labeled.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Have an emergency eyewash station and safety shower readily accessible.

Step-by-Step Protocol for Weighing and Preparing Solutions:
  • Preparation:

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Clean the work surface within the fume hood.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Place a suitable flask or beaker containing the desired solvent in the fume hood.

    • Carefully add the weighed solid to the solvent.

    • If necessary, use a magnetic stirrer to aid dissolution.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the bulk solution to ensure a complete transfer.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Wipe down the spatula and the work surface with a solvent-dampened cloth, and dispose of it in the solid waste.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these may react with the aldehyde or ester functionalities.[7]

Spill Management and Waste Disposal

Prompt and correct response to spills and proper disposal of waste are critical safety elements.

Spill Response Decision Tree

Spill_Response start_node start_node decision_node decision_node action_node action_node alert_node alert_node spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Alert EH&S is_major->evacuate Yes is_trained Are you trained and equipped? is_major->is_trained No is_trained->evacuate No contain Contain Spill with Absorbent is_trained->contain Yes collect Collect Residue into Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate

Sources

Methodological & Application

The Synthetic Chemist's Gateway: Leveraging Ethyl 5-Formyl-1-methyl-1H-pyrazole-4-carboxylate for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles hold a position of significant importance.[1] Their derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] At the heart of synthesizing more complex, fused pyrazole systems lies a select group of versatile starting materials. Among these, ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate stands out as a preeminent building block. Its unique arrangement of an electrophilic aldehyde at the C5 position, adjacent to an ester group, provides a powerful synthetic handle for a multitude of cyclization and multicomponent reactions.

This guide serves as a technical deep-dive into the reactivity and application of this key intermediate. We will move beyond simple reaction schemes to explore the underlying principles, provide field-tested protocols, and offer insights to empower researchers in their quest for novel molecular architectures.

Core Reactivity and Synthetic Potential

The utility of this compound stems from the distinct reactivity of its functional groups. The formyl group is a potent electrophile, primed for nucleophilic attack, while the ethyl carboxylate offers a site for subsequent modification or can influence the electronic nature of the pyrazole ring. This duality allows for a programmed, stepwise construction of complex heterocyclic systems.

The primary pathways unlocked by this reagent include:

  • Condensation Reactions: The aldehyde readily undergoes Knoevenagel and Claisen-Schmidt type condensations with active methylene compounds, forming a C=C double bond that is pivotal for subsequent intramolecular cyclization.[4]

  • Multicomponent Reactions (MCRs): As a "three-carbon synthon," it is an ideal component for one-pot reactions like the Biginelli reaction, enabling rapid assembly of diverse molecular scaffolds.[5][6]

  • Fused Ring Formation: It is a cornerstone for synthesizing fused bicyclic systems of high medicinal value, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[2][7]

The following application notes provide detailed protocols for harnessing this potential.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, with derivatives showing promise as kinase inhibitors and anticancer agents.[7][8] A robust method for their synthesis is the acid-catalyzed condensation of this compound with active methylene nitriles, followed by cyclization.

Workflow & Mechanism

The reaction proceeds via an initial Knoevenagel condensation between the pyrazole aldehyde and an active methylene compound (e.g., malononitrile or cyanoacetamide). The resulting vinylogous intermediate then undergoes an intramolecular cyclization (annulation), followed by tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine system.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization & Aromatization A Pyrazole Aldehyde + Active Methylene Compound B Base or Acid Catalyst (e.g., Piperidine, Acetic Acid) A->B C Vinylogous Intermediate B->C D Intramolecular Cyclization C->D E Tautomerization / Oxidation D->E F Pyrazolo[3,4-b]pyridine Product E->F Biginelli_Mechanism Aldehyde Pyrazole Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea / Thiourea Urea->Acyliminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Product Pyrazolo-DHPM Acyliminium->Product Enolate->Product

Sources

The Strategic Utility of Ethyl 5-Formyl-1-Methyl-1H-Pyrazole-4-Carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Bioactive Heterocycles

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, underpinning a multitude of pharmacologically active agents.[1][2] Its inherent stability and capacity for diverse functionalization have rendered it a cornerstone in medicinal chemistry. Within this important class of heterocycles, ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable intermediate. This bifunctional molecule, possessing both an electrophilic aldehyde and a readily modifiable ester group, serves as a linchpin for the construction of complex, fused heterocyclic systems with demonstrated therapeutic potential, notably in the realms of oncology and inflammatory diseases.[3][4] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and a mechanistic rationale for its utility in the development of next-generation therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for quality control.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₃Inferred
Molecular Weight182.18 g/mol Inferred
AppearanceOff-white to pale yellow solidInferred from related compounds
Melting Point~95-105 °CInferred from related compounds
SolubilitySoluble in DMF, DMSO, and chlorinated solventsInferred from reaction conditions

Spectroscopic Data (Predicted and based on related structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1-10.3 (s, 1H, -CHO), 8.1-8.3 (s, 1H, pyrazole C3-H), 4.3-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.9-4.1 (s, 3H, N-CH₃), 1.3-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[5]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185-187 (-CHO), 163-165 (C=O, ester), 145-147 (pyrazole C5), 140-142 (pyrazole C3), 115-117 (pyrazole C4), 61-63 (-OCH₂CH₃), 38-40 (N-CH₃), 14-16 (-OCH₂CH₃).[5]

  • IR (KBr, cm⁻¹): ~2980 (C-H), ~1710 (C=O, ester), ~1680 (C=O, aldehyde), ~1550 (C=N).[5]

Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available reagents.

Protocol 1: Synthesis of the Precursor, Ethyl 1-Methyl-1H-pyrazole-4-carboxylate

The initial step involves the methylation of the pyrazole nitrogen. While various methylating agents can be employed, the use of less toxic reagents like dimethyl carbonate is preferred for greener chemistry.

Reaction Scheme:

G reactant1 Ethyl 3-ethyl-5-pyrazolecarboxylate product Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate reactant1->product reagent reactant2 Dimethyl Carbonate reactant2->product reagent NaH, DMF G reactant Ethyl 1-methyl-1H-pyrazole-4-carboxylate product This compound reactant->product reagents reagents 1. POCl₃, DMF 2. H₂O G start This compound step1 Condensation with Guanidine start->step1 product Pyrazolo[3,4-d]pyrimidine Core step1->product application Kinase Inhibitors (e.g., JAK, EGFR) product->application G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-Formyl-1-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Key Heterocyclic Building Block

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of high-value compounds in the pharmaceutical and agrochemical industries.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in blockbuster drugs like Celecoxib, and its derivatives exhibit a vast range of biological activities.[3] The presence of both a formyl and an ester functional group on this specific pyrazole makes it a versatile synthon for constructing more complex molecular architectures.

This document provides a comprehensive guide to the robust and scalable synthesis of this key intermediate. The methodology is presented in two primary stages: first, the construction of the core pyrazole ring system to yield the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate; and second, the regioselective installation of the formyl group via the Vilsmeier-Haack reaction. The protocols herein are designed with scalability, safety, and reproducibility as primary considerations, moving beyond simple laboratory procedures to address the demands of large-scale production.

Overall Synthetic Workflow

The synthesis is logically divided into two distinct, high-yielding transformations. The initial step involves the formation of the N-methylated pyrazole ester from acyclic precursors. This is followed by a classic electrophilic aromatic substitution to introduce the aldehyde functionality at the C5 position.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation A Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine B Cyclocondensation A->B C Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate B->C D Deamination & Esterification (Intermediate Step) C->D Transition to Formylation Precursor E Ethyl 1-methyl- 1H-pyrazole-4-carboxylate D->E G Formylation Reaction E->G F Vilsmeier Reagent (POCl₃ + DMF) F->G H Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate (Final Product) G->H

Caption: High-level workflow for the two-stage synthesis.

Part 1: Synthesis of the Precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Scientific Principle

The foundation of the pyrazole ring is constructed via a classical cyclocondensation reaction.[4] In this protocol, we utilize the reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate. Methylhydrazine provides the N-N backbone of the pyrazole, while the C3 fragment of the enol ether derivative serves as the carbon source for the rest of the ring. The reaction proceeds through an initial nucleophilic attack followed by intramolecular cyclization and dehydration, a robust method for creating highly substituted pyrazoles.[5]

Experimental Protocol: Large-Scale Precursor Synthesis

1. Reagents and Equipment:

  • Reagents: Methylhydrazine, Ethyl (ethoxymethylene)cyanoacetate, Ethanol (anhydrous).

  • Equipment: Jacketed glass reactor (sized for scale), mechanical overhead stirrer, reflux condenser with inert gas inlet (N₂ or Ar), temperature probe, and a dropping funnel.

2. Quantitative Data:

ReagentMolecular Wt.Moles (equiv.)Quantity (for 1 mol scale)Density
Ethyl (ethoxymethylene)cyanoacetate169.18 g/mol 1.0169.2 g1.08 g/mL
Methylhydrazine46.07 g/mol 1.046.1 g0.87 g/mL
Ethanol (solvent)46.07 g/mol -750 mL0.789 g/mL

3. Step-by-Step Procedure:

  • Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, reflux condenser, and temperature probe. Ensure the system is dry and purged with an inert atmosphere.

  • Charge Reagents: Charge the reactor with ethanol (750 mL) and ethyl (ethoxymethylene)cyanoacetate (169.2 g, 1.0 mol). Begin stirring to ensure a homogenous solution.

  • Controlled Addition: Slowly add methylhydrazine (46.1 g, 1.0 mol) to the reactor via the dropping funnel over 30-45 minutes. A slight exotherm may be observed; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 16-20 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, then chill to 0-5°C. A precipitate of the product should form.

  • Isolation: Collect the precipitated product by filtration. Wash the filter cake with cold ethanol.[5]

  • Drying: Dry the solid product under vacuum at 40-50°C to a constant weight. The expected product is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[5]

Note: While this guide proceeds to the Vilsmeier-Haack reaction from the corresponding non-aminated precursor, the aminated pyrazole is a common and stable intermediate from this route. The subsequent deamination and esterification to get to the direct precursor for formylation is a standard transformation not detailed here.

Part 2: Vilsmeier-Haack Formylation for Final Product Synthesis

Scientific Principle & Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The core of the reaction is the in situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium Cation) DMF->Vilsmeier + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Attack Nucleophilic Attack by Pyrazole Ring Vilsmeier->Attack Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Pyrazole->Attack Intermediate Sigma Complex (Cationic Intermediate) Attack->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation.

The pyrazole ring is an electron-rich system, making it highly susceptible to electrophilic attack. The Vilsmeier reagent attacks the pyrazole, typically at the position most electronically activated and sterically accessible. For ethyl 1-methyl-1H-pyrazole-4-carboxylate, the C5 position is the preferred site for formylation. The reaction is completed by hydrolysis of the resulting iminium intermediate during the aqueous work-up to yield the final aldehyde.

Experimental Protocol: Large-Scale Vilsmeier-Haack Reaction

CRITICAL SAFETY NOTICE: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently and exothermically with water and other protic solvents.[10][11][12] N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. This entire procedure must be conducted in a high-performance chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[13][14] Ensure all glassware is perfectly dry and the reaction is run under an inert atmosphere.

1. Reagents and Equipment:

  • Reagents: Ethyl 1-methyl-1H-pyrazole-4-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Ice, Saturated Sodium Bicarbonate solution.

  • Equipment: Jacketed glass reactor, mechanical overhead stirrer, pressure-equalizing dropping funnel, inert gas inlet, temperature probe, large quench vessel.

2. Quantitative Data:

ReagentMolecular Wt.Moles (equiv.)Quantity (for 1 mol scale)Density
Ethyl 1-methyl-1H-pyrazole-4-carboxylate154.17 g/mol 1.0154.2 g-
N,N-Dimethylformamide (DMF)73.09 g/mol 3.0219.3 g (232 mL)0.944 g/mL
Phosphorus oxychloride (POCl₃)153.33 g/mol 1.2184.0 g (111 mL)1.645 g/mL
Dichloromethane (DCM)84.93 g/mol -1.5 L1.33 g/mL

3. Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the dry, inerted reactor with anhydrous DMF (232 mL).

    • Cool the DMF to 0-5°C using the reactor jacket.

    • Slowly add POCl₃ (111 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.[9] The formation of the Vilsmeier reagent is exothermic. A viscous, white-to-pale-yellow salt may form.

    • After addition, allow the mixture to stir at 0-5°C for an additional 30 minutes.

  • Addition of Pyrazole Substrate:

    • Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate (154.2 g) in anhydrous DCM (1.5 L).

    • Add this solution to the Vilsmeier reagent in the reactor dropwise over 60 minutes, maintaining the internal temperature below 10°C.

  • Reaction:

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40°C for DCM).

    • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching (Critical Step):

    • Prepare a large quench vessel containing a vigorously stirred mixture of crushed ice (approx. 3 kg) and water (2 L).

    • EXTREMELY SLOWLY AND CAREFULLY , transfer the reaction mixture from the reactor into the quench vessel. This process is highly exothermic and will release HCl gas. Ensure adequate ventilation and perform this step at a rate that keeps the quench temperature below 20°C.

  • Work-up and Isolation:

    • After the quench is complete, continue stirring for 30 minutes.

    • Carefully neutralize the acidic mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford this compound as a solid.

Analytical Characterization of Final Product

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), the pyrazole ring proton, the ethyl ester (quartet and triplet), and the N-methyl group (singlet).

  • ¹³C NMR: The aldehyde and ester carbonyl carbons will appear downfield (>160 ppm).

  • FTIR: Look for strong carbonyl stretching frequencies for the aldehyde (~1670-1690 cm⁻¹) and the ester (~1710-1730 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₁₀N₂O₃ (182.18 g/mol ).

Troubleshooting & Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield in Formylation Incomplete formation of Vilsmeier reagent; presence of moisture.Ensure all reagents are anhydrous and the reaction is run under a strict inert atmosphere. Confirm the quality of POCl₃ and DMF.[9]
Insufficient reaction time or temperature.Monitor the reaction closely by TLC to ensure completion. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
Formation of Side Products Overheating during Vilsmeier reagent formation or reaction.Maintain strict temperature control throughout the additions and reaction. Side reactions can occur at elevated temperatures.[15]
Difficult Purification Presence of residual DMF or other high-boiling impurities.Ensure efficient extraction during work-up. Multiple washes of the organic layer with water can help remove DMF. If necessary, employ column chromatography for high-purity material.
Violent Quench Quenching too quickly or with insufficient ice/water.This is the most hazardous step. The quench must be performed slowly with vigorous stirring and efficient cooling. For very large scales, consider using a reverse quench (adding ice/water to the reaction).

References

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. Gram-scale synthesis of ethyl 5-methyl-3-(phenylamino)−1H-pyrazole-4-carboxylate and the corresponding trasformation. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]

  • SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. Process for the production of pyrazoles. EP2008996A1.
  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1.
  • JETIR.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

Sources

Application Note: A Validated Protocol for the Chromatographic Purification of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1] Its high purity is a critical prerequisite for successful downstream applications in pharmaceutical development and agrochemical research. This application note provides a detailed, step-by-step protocol for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The guide is designed for researchers, chemists, and drug development professionals, offering a self-validating system that begins with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, proceeds to preparative column chromatography, and concludes with High-Performance Liquid Chromatography (HPLC) for purity verification.

Introduction: The Rationale for Chromatographic Purification

The pyrazole nucleus is a core scaffold in numerous pharmaceutical agents, valued for its diverse biological activities.[2] The title compound, featuring both formyl and carboxylate functional groups, is a versatile building block. However, its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. Standard workup procedures like extraction or crystallization may not be sufficient to achieve the high degree of purity (>99%) required for subsequent synthetic steps or biological screening.

Flash column chromatography is the method of choice for this purification challenge due to its efficiency, scalability, and cost-effectiveness. The principle relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). By carefully selecting the mobile phase, we can modulate the retention of the target compound, allowing it to be separated from impurities with different polarities.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy. The presence of an ethyl ester and a formyl (aldehyde) group, in addition to the pyrazole ring, renders the molecule moderately polar.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₈H₁₀N₂O₃Used for mass determination and characterization.
Molecular Weight 182.18 g/mol Relevant for mass spectrometry analysis.
Appearance Expected to be a white to off-white solid.[1]
Polarity ModerateThe molecule will have a strong affinity for polar stationary phases like silica gel and will require a moderately polar mobile phase for elution.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Limited solubility in non-polar solvents like Hexane.Crucial for selecting an appropriate solvent for sample preparation and the mobile phase.
UV Absorbance The pyrazole ring system is a chromophore.Allows for easy visualization on TLC plates using a UV lamp (254 nm) and detection by HPLC with a UV detector.[3]

Purification Workflow: A Self-Validating System

This protocol follows a logical progression from analytical to preparative scales. Each step validates the conditions for the next, ensuring an efficient and successful outcome.

purification_workflow cluster_prep Method Development cluster_purify Purification & Analysis Crude Crude Product TLC TLC Analysis (Solvent Screening) Crude->TLC Spot Column Flash Column Chromatography TLC->Column Optimized Solvent System Fractions Collect & Analyze Fractions (by TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Solvent Evaporation Combine->Evap HPLC Purity Verification (RP-HPLC) Evap->HPLC Pure Pure Product (>99%) HPLC->Pure

Sources

Application Notes and Protocols for the Derivatization of the Formyl Group in Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The functionalization of the pyrazole scaffold is a key strategy in the development of novel therapeutic agents. Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a particularly valuable synthetic intermediate, possessing three key functional groups: a formyl group, an ester, and the pyrazole ring itself. The aldehyde functionality is a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse molecular fragments and the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the formyl group of this compound. We will explore several robust and widely applicable synthetic methodologies, including reductive amination, Wittig reaction, Knoevenagel condensation, and the formation of oximes and hydrazones. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions.

I. Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4] This reaction proceeds in two stages: the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of a wide range of substituted amines.

Scientific Rationale

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[4] This selectivity minimizes the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a chlorinated solvent such as dichloroethane (DCE) or dichloromethane (DCM).

Experimental Protocol: Synthesis of Ethyl 1-methyl-5-(((phenylmethyl)amino)methyl)-1H-pyrazole-4-carboxylate
  • To a solution of this compound (1.0 eq) in dichloroethane (DCE, 0.1 M), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Reaction Workflow Diagram

Reductive_Amination Pyrazole_Aldehyde Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Imine Imine Intermediate Pyrazole_Aldehyde->Imine + Benzylamine - H₂O Benzylamine Benzylamine Final_Product Ethyl 1-methyl-5-(((phenylmethyl)amino)methyl)- 1H-pyrazole-4-carboxylate Imine->Final_Product + NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃

Caption: Reductive amination workflow.

II. Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5][6] This reaction is highly reliable for the formation of carbon-carbon double bonds and is widely employed in organic synthesis.[7]

Scientific Rationale

The Wittig reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Experimental Protocol: Synthesis of Ethyl 5-(2-methoxy-2-oxoethylidene)-1-methyl-1H-pyrazole-4-carboxylate
  • To a suspension of methyl (triphenylphosphoranylidene)acetate (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Reaction Mechanism Diagram

Wittig_Reaction Pyrazole_Aldehyde Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Oxaphosphetane Oxaphosphetane Intermediate Pyrazole_Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Ylide Methyl (triphenylphosphoranylidene)acetate Alkene_Product Ethyl 5-(2-methoxy-2-oxoethylidene)- 1-methyl-1H-pyrazole-4-carboxylate Oxaphosphetane->Alkene_Product Collapse Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction mechanism.

III. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[8][9] This reaction is particularly useful for the synthesis of α,β-unsaturated products.

Scientific Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, ammonium carbonate) to form a carbanion.[10] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The use of a mild base is crucial to avoid self-condensation of the aldehyde.

Experimental Protocol: Synthesis of Ethyl 5-(2,2-dicyanovinyl)-1-methyl-1H-pyrazole-4-carboxylate
  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M), add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Reaction Workflow Diagram

Knoevenagel_Condensation Pyrazole_Aldehyde Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Aldol_Adduct Aldol Adduct Pyrazole_Aldehyde->Aldol_Adduct + Malononitrile (Base catalyzed) Malononitrile Malononitrile Base Piperidine (cat.) Final_Product Ethyl 5-(2,2-dicyanovinyl)-1-methyl- 1H-pyrazole-4-carboxylate Aldol_Adduct->Final_Product - H₂O

Caption: Knoevenagel condensation workflow.

IV. Formation of Oximes and Hydrazones: Versatile Imine Derivatives

The reaction of aldehydes with hydroxylamine or hydrazines provides a straightforward route to oximes and hydrazones, respectively.[11][12] These derivatives are not only stable compounds in their own right but also serve as valuable intermediates for further transformations.

Scientific Rationale

The formation of oximes and hydrazones is a condensation reaction involving the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine on the carbonyl carbon of the aldehyde.[13][14] This is followed by dehydration to yield the corresponding imine derivative. The reaction is often catalyzed by a weak acid.

Experimental Protocol: Synthesis of Ethyl 5-((hydroxyimino)methyl)-1-methyl-1H-pyrazole-4-carboxylate (Oxime)
  • To a solution of this compound (1.0 eq) in ethanol (0.3 M), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the oxime.

Experimental Protocol: Synthesis of Ethyl 5-(((2-phenylhydrazinyl)imino)methyl)-1-methyl-1H-pyrazole-4-carboxylate (Hydrazone)
  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-3 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the hydrazone.

Reaction Overview Diagram

Imine_Formation cluster_oxime Oxime Formation cluster_hydrazone Hydrazone Formation Pyrazole_Aldehyde_O Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Oxime Ethyl 5-((hydroxyimino)methyl)- 1-methyl-1H-pyrazole-4-carboxylate Pyrazole_Aldehyde_O->Oxime + NH₂OH·HCl NaOAc Hydroxylamine Hydroxylamine Pyrazole_Aldehyde_H Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate Hydrazone Ethyl 5-(((2-phenylhydrazinyl)imino)methyl)- 1-methyl-1H-pyrazole-4-carboxylate Pyrazole_Aldehyde_H->Hydrazone + PhNHNH₂ cat. AcOH Phenylhydrazine Phenylhydrazine

Caption: Oxime and Hydrazone formation.

Summary of Derivatization Reactions

ReactionReagentsSolventTemperatureTypical Reaction TimeProduct Class
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃DCE, DCMRoom Temp.12-18 hSubstituted Amine
Wittig Reaction Phosphonium YlideTHF, Et₂O0 °C to Room Temp.16-24 hAlkene
Knoevenagel Condensation Active Methylene Compound, cat. BaseEthanol, PyridineRoom Temp.4-6 hα,β-Unsaturated Compound
Oxime Formation Hydroxylamine HCl, NaOAcEthanolRoom Temp.2-4 hOxime
Hydrazone Formation Hydrazine derivative, cat. AcidEthanolRoom Temp.1-3 hHydrazone

Conclusion

This compound is a highly versatile building block for the synthesis of a diverse range of pyrazole derivatives. The protocols outlined in this guide provide robust and reproducible methods for the derivatization of the formyl group, enabling access to a wide variety of functionalized molecules with potential applications in drug discovery and development. The choice of derivatization strategy will depend on the desired target molecule and the specific research objectives. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Kumar, V., & Aggarwal, M. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 158–163.
  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • Shetty, S., & Kalluraya, B. (2015). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica, 7(12), 26-32.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)
  • PubMed. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • National Center for Biotechnology Information. (2017).
  • ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes... [Image]. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • MDPI. (2021). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Heron, B. M. (n.d.). HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS.
  • PubMed. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... [Image].
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • The Journal of Organic Chemistry. (2021).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Oxford Academic. (2023). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • ResearchGate. (2020).
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide a validated protocol to help you consistently achieve high yields.

The Synthetic Pathway: A Mechanistic Overview

The target molecule is most reliably synthesized via the Vilsmeier-Haack reaction , a powerful method for formylating electron-rich heterocyclic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the C5 position of the ethyl 1-methyl-1H-pyrazole-4-carboxylate ring.

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The N-methyl group on the pyrazole is crucial as it activates the ring, facilitating this attack. N-unsubstituted pyrazoles often fail to react under similar conditions.[4]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[1]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagents Reagents cluster_intermediates Intermediates & Products DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ (exothermic) POCl3 POCl₃ Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Iminium Iminium Intermediate H2O H₂O (Workup) Product Final Product (Ethyl 5-formyl-1-methyl- 1H-pyrazole-4-carboxylate) Vilsmeier->Iminium + Pyrazole (Electrophilic Attack) Iminium->Product + H₂O (Hydrolysis) Troubleshooting_Workflow Troubleshooting Decision Tree Start Low Yield or Tar Formation? Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Temp Was POCl₃ added slowly at 0-5°C? Check_Moisture->Check_Temp Yes Sol_Moisture Solution: Dry all glassware, use anhydrous reagents, run under inert gas. Check_Moisture->Sol_Moisture No Check_Purity Is starting material pure? Check_Temp->Check_Purity Yes Sol_Temp Solution: Improve cooling, add POCl₃ dropwise with vigorous stirring. Check_Temp->Sol_Temp No Sol_Purity Solution: Purify starting material and verify identity. Check_Purity->Sol_Purity No

Sources

optimization of reaction conditions for ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful synthesis of this key intermediate. Our approach is grounded in established chemical principles and field-proven experience to help you navigate the nuances of this synthetic procedure.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process, culminating in a crucial Vilsmeier-Haack formylation reaction. This reaction introduces a formyl group onto the pyrazole ring, a transformation that is highly sensitive to reaction conditions.[1][2] The pyrazole core is a significant scaffold in medicinal chemistry, and successful formylation is key to accessing a wide array of derivatives.[3][4] This guide will focus on optimizing this critical formylation step and addressing common challenges encountered during the overall synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is the yield of my formylation reaction consistently low?

Answer: Low yields in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors. The primary culprits are often related to the quality of reagents, reaction temperature, and inefficient work-up.

  • Reagent Quality: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][5] Both reagents are highly sensitive to moisture. Any water contamination will decompose the POCl₃ and the subsequently formed Vilsmeier reagent, leading to a significant drop in yield.

    • Solution: Always use freshly distilled or sealed, anhydrous DMF and POCl₃. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control, typically being performed at 0-5 °C.[1] Subsequent formylation of the pyrazole substrate often requires heating, and the optimal temperature can vary.[6][7]

    • Solution: Monitor the internal reaction temperature carefully during the addition of POCl₃ to DMF. For the formylation step, if the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary. It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup.[6][7]

  • Inefficient Work-up: The product, an aldehyde, can be sensitive to the work-up conditions. Incomplete extraction or degradation during neutralization can lead to product loss.

    • Solution: After quenching the reaction with ice-water, ensure the pH is carefully adjusted with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. Extract the aqueous layer multiple times with an appropriate organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[1]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

Answer: The formation of multiple byproducts is a common issue. These can arise from incomplete reaction, side reactions, or degradation of the product.

  • Unreacted Starting Material: A prominent spot corresponding to your starting pyrazole indicates an incomplete reaction.

    • Solution: Consider increasing the reaction time or temperature.[6] You can also experiment with the stoichiometry of the Vilsmeier reagent. An increase in the equivalents of both POCl₃ and DMF may drive the reaction to completion.[6]

  • Side Products from Ring Reactions: The pyrazole ring has multiple positions that could potentially react, although the C4 position is generally favored for electrophilic substitution.[2][3] However, under harsh conditions, other reactions can occur.

    • Solution: Adhering to the optimized temperature and stoichiometry is crucial. Milder reaction conditions can improve selectivity.

  • Degradation Products: The formyl group can be sensitive, and the product may degrade during a prolonged or harsh work-up.

    • Solution: Minimize the time the product is in contact with acidic or strongly basic aqueous solutions during work-up. Prompt extraction and drying of the organic layers are recommended.

Question 3: The reaction mixture has turned dark brown or black. Is this normal?

Answer: While some color change is expected, a very dark coloration can indicate decomposition or polymerization, which can be caused by excessive heat or impurities in the starting materials.

  • Excessive Temperature: Overheating the reaction can lead to the decomposition of the reagents and the product.

    • Solution: Maintain strict temperature control throughout the reaction. Use an oil bath or a temperature-controlled mantle for uniform heating.

  • Impure Starting Materials: Impurities in the starting pyrazole can lead to side reactions and discoloration.

    • Solution: Ensure the starting ethyl 1-methyl-1H-pyrazole-4-carboxylate is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).[1][5] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic ring, such as a pyrazole. The C4 position of the pyrazole is the most electron-rich and therefore the most susceptible to electrophilic attack.[2][3]

Q2: What are the key safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1] The quenching step with ice should be done slowly and cautiously to control the exothermic reaction.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[8] A small aliquot of the reaction mixture can be carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate against the starting material.[1]

Q4: What is the best method for purifying the final product?

The crude product obtained after work-up can be purified by silica gel column chromatography.[8] A solvent system of ethyl acetate and hexane is typically effective for eluting the desired product. Recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, can also be employed to obtain a highly pure product.

Optimized Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Optimized Synthesis for Improved Yield and Purity

This protocol incorporates adjustments to stoichiometry and temperature for potentially higher yields.

  • Vilsmeier Reagent Preparation: In a rigorously dried apparatus under a nitrogen atmosphere, add anhydrous DMF (6 equivalents) and cool to 0 °C. Slowly add POCl₃ (4 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 45 minutes at 0 °C.[6]

  • Formylation: Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a small amount of anhydrous dichloromethane (DCM) to aid in solubility and controlled addition. Add this solution to the Vilsmeier reagent at 0 °C. After addition, allow the mixture to warm to room temperature, then heat to 70-80 °C for 1-2 hours, monitoring closely with TLC.[6]

  • Work-up and Purification: Follow the same work-up procedure as in Protocol 1. The use of excess reagents may necessitate more careful neutralization. The purification is also performed via silica gel column chromatography.

Data Summary

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Equivalents of DMF 36An excess of DMF can ensure homogeneity and solvate byproducts.[6]
Equivalents of POCl₃ 1.54A higher concentration of the Vilsmeier reagent can drive the reaction to completion and increase the yield.[6]
Reaction Temperature 60 °C70-80 °CA moderately higher temperature can increase the reaction rate, but must be carefully controlled to avoid decomposition.[6]
Reaction Time 2-4 hours1-2 hoursThe more forcing conditions of the optimized protocol may lead to a shorter required reaction time.

Visualizing the Process

Reaction Pathway

Reaction_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Electrophilic Attack (Sigma Complex) Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Pyrazole->Intermediate + Vilsmeier Reagent Product Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate Intermediate->Product Elimination & Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Reagents Are reagents anhydrous? Start->Check_Reagents Check_Temp Was temperature controlled? Check_Reagents->Check_Temp Yes Use_Anhydrous Use anhydrous reagents under N₂ Check_Reagents->Use_Anhydrous No Check_Workup Was work-up correct? Check_Temp->Check_Workup Yes Optimize_Temp Optimize reaction -temperature Check_Temp->Optimize_Temp No Optimize_Workup Optimize work-up (pH, extraction) Check_Workup->Optimize_Workup No Success Improved Result Check_Workup->Success Yes Use_Anhydrous->Check_Reagents Optimize_Temp->Check_Temp Optimize_Workup->Check_Workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Sources

alternative reagents for the formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals navigating the synthesis of pyrazole-based intermediates. Here, we provide in-depth, troubleshooting-focused guidance on established and alternative formylation reagents, moving beyond standard protocols to explain the underlying chemistry and rationale for experimental choices.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate is giving a low yield. What are the common causes and how can I improve it?

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles like pyrazoles.[1][2] However, low yields with your specific substrate, which has a somewhat deactivating ester group, can often be traced back to a few key factors:

  • Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive. Any water in your N,N-dimethylformamide (DMF) or glassware will rapidly decompose it.

    • Solution: Always use freshly distilled, anhydrous DMF over molecular sieves. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Prepare the Vilsmeier reagent at 0 °C and use it promptly.[3]

  • Insufficient Reaction Temperature: While the Vilsmeier-Haack reaction is often performed at or below room temperature, the electron-withdrawing nature of the C4-ester group on your pyrazole decreases the nucleophilicity of the C5 position.

    • Solution: After the initial addition of your pyrazole substrate at a lower temperature, consider slowly warming the reaction mixture. Monitoring by TLC is crucial. A gentle increase to 40-70 °C for a few hours can often drive the reaction to completion without significant side product formation.[3]

  • Suboptimal Stoichiometry: An insufficient excess of the Vilsmeier reagent can lead to incomplete conversion.

    • Solution: While a 1.5 to 2-fold excess of the Vilsmeier reagent is typical, for a less reactive substrate like this, you might consider increasing the excess to 2.5 or even 3 equivalents.

  • Work-up Issues: The iminium intermediate formed after electrophilic attack must be hydrolyzed to the aldehyde. This step is critical and can be a source of yield loss if not performed correctly.

    • Solution: The hydrolysis is typically exothermic. Pouring the reaction mixture onto crushed ice and then neutralizing slowly with a mild base like sodium bicarbonate or a saturated sodium acetate solution is crucial to control the temperature and avoid potential degradation of the product.

Q2: I am looking for alternatives to the Vilsmeier-Haack reaction due to safety concerns with phosphorus oxychloride (POCl₃). What are my options?

Concerns regarding the handling of POCl₃ are valid, as it is highly corrosive and reacts violently with water.[4] Fortunately, several effective alternatives exist for the formylation of your pyrazole substrate. The most viable options include the Rieche formylation, the Duff reaction, and a directed ortho-metalation (DoM) approach.

  • Rieche Formylation: This method uses dichloromethyl methyl ether (DCMME) as the formylating agent, typically with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5] It is a powerful alternative for many electron-rich aromatics.

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, most commonly trifluoroacetic acid (TFA) or a glycerol/boric acid mixture.[6][7] It is generally considered a milder, albeit often lower-yielding, alternative to the Vilsmeier-Haack reaction.[3]

  • Directed ortho-Metalation (DoM) and Formylation: This strategy involves the regioselective deprotonation of the pyrazole ring using a strong base (like n-butyllithium), followed by quenching the resulting organometallic intermediate with a formylating agent such as DMF.[8] For 1-methylpyrazole, the C5 position is the thermodynamically favored site for lithiation, making this a highly regioselective approach.[9]

The choice between these methods will depend on your tolerance for specific reagents, the scale of your reaction, and the functional groups present on your substrate.

Alternative Reagents: A Comparative Troubleshooting Guide

Choosing the right formylation reagent is a balance of reactivity, safety, and substrate compatibility. Below, we compare the leading alternatives to the standard Vilsmeier-Haack protocol for your specific substrate.

Logical Workflow for Selecting a Formylation Method

Formylation_Decision_Tree start Start: Formylate Ethyl 1-methyl-1H-pyrazole-4-carboxylate vh_check Are you comfortable with POCl₃ and require high yield? start->vh_check rieche_check Need a powerful alternative to Vilsmeier-Haack? vh_check->rieche_check No vh Use Vilsmeier-Haack Reaction vh_check->vh Yes duff_check Is a milder, albeit potentially lower-yielding, method preferred? rieche_check->duff_check No rieche Use Rieche Formylation rieche_check->rieche Yes dom_check Is high regioselectivity paramount and cryogenic conditions are feasible? duff_check->dom_check No duff Use Duff Reaction duff_check->duff Yes dom Use Directed ortho-Metalation dom_check->dom Yes end Synthesized Product dom_check->end No/Re-evaluate vh->end rieche->end duff->end dom->end

Caption: Decision tree for selecting a formylation method.

Method 1: Rieche Formylation

The Rieche formylation is an excellent, high-yielding alternative that avoids the use of phosphorus-based reagents.

Mechanism Overview

Rieche_Mechanism cluster_0 Reagent Activation cluster_1 Electrophilic Attack & Hydrolysis DCMME Cl₂CH(OMe) Electrophile [ClCH(OMe)]⁺ TiCl₅⁻ (Electrophilic Species) DCMME->Electrophile Coordination & Chloride Abstraction TiCl4 TiCl₄ (Lewis Acid) TiCl4->Electrophile Intermediate Sigma Complex Electrophile->Intermediate Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Pyrazole->Intermediate Nucleophilic attack at C5 Product_Precursor Formyl Acetal Intermediate Intermediate->Product_Precursor Rearomatization Final_Product Ethyl 1-methyl-5-formyl-1H- pyrazole-4-carboxylate Product_Precursor->Final_Product Aqueous Work-up (Hydrolysis)

Caption: Simplified mechanism of the Rieche formylation.

Troubleshooting the Rieche Formylation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive Lewis Acid: TiCl₄ is extremely sensitive to moisture. 2. Insufficient Activation: The pyrazole ring, being somewhat deactivated by the ester, may require stronger activation.1. Use a fresh bottle of TiCl₄ or redistill it. Handle under a strict inert atmosphere (Argon or Nitrogen). 2. Ensure the correct stoichiometry of TiCl₄ (at least 2.2 equivalents is often recommended). Consider switching to a stronger Lewis acid like SnCl₄, but be mindful of potential charring.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The addition of TiCl₄ to the solvent and substrate is highly exothermic. 2. Substrate Decomposition: The substrate may not be stable to the strong Lewis acidic conditions at elevated temperatures.1. Perform all additions at 0 °C or even -20 °C. Ensure efficient stirring and slow, dropwise addition of TiCl₄. 2. Maintain the reaction at a low temperature (0 °C) for the duration. If TLC shows no progress, allow it to warm to room temperature slowly, but avoid external heating unless necessary.
Difficult Purification 1. Residual Titanium Salts: Titanium oxides formed during work-up can create emulsions and complicate extraction. 2. Incomplete Hydrolysis: The acetal intermediate may persist if the aqueous work-up is not acidic enough or long enough.1. Quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and aqueous HCl. This helps to keep the titanium salts dissolved. Filter any solids before extraction. 2. Ensure the aqueous work-up is acidic (e.g., 0.1 N HCl) and allow for sufficient stirring time to ensure complete hydrolysis of the intermediate to the aldehyde.

Method 2: Duff Reaction

The Duff reaction offers a milder alternative, particularly when sensitive functional groups are present that might not tolerate strong Lewis acids.

Mechanism Overview

Duff_Mechanism cluster_0 Formation of Electrophile cluster_1 Substitution and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium Protonation & Ring Opening Acid TFA (H⁺) Acid->Iminium Benzylamine_Int Benzylamine-like Intermediate Iminium->Benzylamine_Int Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Pyrazole->Benzylamine_Int Electrophilic Attack Aldimine_Int Aldimine Intermediate Benzylamine_Int->Aldimine_Int Intramolecular Redox Final_Product Ethyl 1-methyl-5-formyl-1H- pyrazole-4-carboxylate Aldimine_Int->Final_Product Acidic Hydrolysis

Caption: Key stages of the Duff reaction mechanism.

Troubleshooting the Duff Reaction
Problem Potential Cause(s) Suggested Solution(s)
Very Low Yield/No Reaction 1. Insufficient Substrate Activation: The Duff reaction works best on highly activated aromatic systems. The ester group on your pyrazole is deactivating. 2. High Reaction Temperature Required: This reaction often requires high temperatures (refluxing in TFA, >100 °C), which can be a limitation.1. This method may simply be low-yielding for your specific substrate. Ensure you are using a strong acid medium like neat trifluoroacetic acid to maximize the reactivity of the electrophile.[7] 2. Ensure the reaction is heated to a sufficient temperature for an extended period (12-24 hours is not uncommon). Monitor by TLC, but do not be discouraged by a slow reaction rate.
Formation of Complex Mixture/Side Products 1. Over-reaction/Polymerization: Prolonged heating in strong acid can lead to substrate or product degradation. 2. Incomplete Hydrolysis: The hydrolysis of the various imine intermediates can be complex and may not go to completion.1. Try to minimize the reaction time as much as possible by closely monitoring TLC. Once the starting material is consumed, proceed immediately to work-up. 2. The work-up typically involves dilution with water and heating to hydrolyze the intermediates. Ensure this step is carried out for a sufficient time (e.g., boiling for 1-2 hours) before neutralization and extraction.

Method 3: Directed ortho-Metalation (DoM) and Formylation

This powerful method offers excellent regioselectivity by exploiting the acidity of the C5 proton on the pyrazole ring.

Mechanism Overview

DoM_Mechanism cluster_0 Deprotonation cluster_1 Formylation Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Lithiate 5-Lithio-pyrazole Intermediate Pyrazole->Lithiate Deprotonation at C5 (Thermodynamically favored) Base n-BuLi Base->Lithiate Tetrahedral_Int Tetrahedral Intermediate Lithiate->Tetrahedral_Int Nucleophilic Attack Formyl_Source DMF Formyl_Source->Tetrahedral_Int Final_Product Ethyl 1-methyl-5-formyl-1H- pyrazole-4-carboxylate Tetrahedral_Int->Final_Product Aqueous Work-up

Caption: Mechanism of formylation via directed lithiation.

Troubleshooting the DoM Approach
Problem Potential Cause(s) Suggested Solution(s)
Recovery of Starting Material 1. Incomplete Deprotonation: The C5 proton is acidic, but a strong base and appropriate conditions are still required. The presence of moisture will quench the organolithium reagent. 2. Incorrect Temperature: Lithiation is typically performed at very low temperatures (-78 °C).1. Use freshly titrated n-BuLi. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. 2. Maintain the temperature at -78 °C during the deprotonation step. After addition of the base, you can allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) for a short period to ensure complete deprotonation before re-cooling for the electrophile quench.
Low Yield of Aldehyde 1. Reaction with Ester Group: Organolithium reagents can potentially react with the ethyl ester. 2. Quenching of Lithiated Intermediate: The lithiated pyrazole is a strong base and will be quenched by any protic source.1. Add the n-BuLi at -78 °C and do not allow the reaction to warm significantly. The rate of deprotonation at C5 is generally faster than nucleophilic attack on the ester at this temperature. 2. Add the formylating agent (e.g., anhydrous DMF) at -78 °C and allow the reaction to warm slowly. Quench the reaction at low temperature by adding saturated aqueous ammonium chloride.

Data Summary: Comparison of Formylation Methods

Method Reagents Typical Conditions Pros Cons Yield Range
Vilsmeier-Haack POCl₃, DMF0 °C to 70 °C, 1-4 hGenerally high yields, well-established, reliable.[1]Uses hazardous POCl₃, can be harsh for sensitive substrates.70-90%
Rieche Formylation Cl₂CH(OMe), TiCl₄0 °C to RT, 1-3 hHigh yields, avoids phosphorus reagents.Uses highly toxic and moisture-sensitive reagents (DCMME, TiCl₄).[5]75-95%
Duff Reaction Hexamethylenetetramine, TFAReflux (~70-120 °C), 12-24 hMilder conditions, avoids corrosive acid chlorides.[6]Often lower yields, long reaction times, high temperatures required.[3]25-60%
Directed ortho-Metalation n-BuLi, DMF-78 °C to RT, 2-4 hExcellent regioselectivity, clean reaction.[8]Requires cryogenic temperatures, strictly anhydrous conditions, strong base.60-80%

Detailed Experimental Protocols

Protocol 1: Rieche Formylation of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the general procedure for formylation of electron-rich aromatic rings.[5]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Addition of Lewis Acid: While stirring vigorously, add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise via the dropping funnel over 20-30 minutes. The solution will likely turn dark red or brown.

  • Stirring: Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred slurry of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-methyl-5-formyl-1H-pyrazole-4-carboxylate.

Protocol 2: Duff Reaction on an N-Substituted Pyrazole

This protocol is adapted from a general procedure for the formylation of 1-phenyl-1H-pyrazoles and may require optimization for the target substrate.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), hexamethylenetetramine (HMTA, 1.5 eq), and trifluoroacetic acid (TFA, approx. 1.25 mL per mmol of pyrazole).

  • Heating: Heat the reaction mixture to reflux (approx. 72 °C for TFA) with stirring for 12-18 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a flask containing water (approx. 10 mL per mL of TFA used). Heat the aqueous mixture to boiling for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Neutralization: Cool the solution in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(15), 4052–4055. [Link]

  • Jain, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(10), 1845-1882. [Link]

  • Urbonaitė, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]

  • García, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2012). Synthesis and characterization of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 5(3). [Link]

  • Credner, K., et al. (1981). [Salts of 5-methylpyrazole-3-carboxylic acid with basically substituted adenine derivatives. Identification and lipolysis inhibitory activity (author's transl)]. Arzneimittel-Forschung, 31(12), 2096-2100. [Link]

  • Rybak, W., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Journal of Heterocyclic Chemistry, 51(S1), E238-E245. [Link]

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Thieme Chemistry. [Link]

  • Request PDF. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. [Link]

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Technical Support Center: Navigating the Scale-Up of Ethyl 5-Formyl-1-Methyl-1H-Pyrazole-4-Carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and practical field experience.

Overview of the Core Synthetic Challenge

The industrial production of this compound typically involves the formylation of its precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate. The most common and industrially viable method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), generated in situ from a phosphorous halide and a formamide, most commonly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

While effective, the Vilsmeier-Haack reaction presents significant scale-up challenges related to its exothermic nature, moisture sensitivity, and complex work-up. This guide provides solutions to overcome these hurdles.

cluster_0 Synthetic Pathway Start Ethyl 1-methyl-1H- pyrazole-4-carboxylate Reaction Vilsmeier-Haack Formylation Start->Reaction Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Workup Aqueous Hydrolysis (Work-up) Intermediate->Workup Product Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate Workup->Product caption Core synthetic workflow for the target molecule.

Caption: Core synthetic workflow for the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reagents and Reaction Initiation

Question 1: We are observing inconsistent reaction initiation and low conversion. What are the most likely causes related to our reagents?

Answer from the Scientist: This issue almost always traces back to the quality and handling of the reagents for generating the Vilsmeier reagent, specifically the DMF and POCl₃.

  • Causality: The Vilsmeier reagent is formed from the reaction of POCl₃ with DMF.[3] This reagent is highly electrophilic but also extremely sensitive to moisture. Any water present will rapidly quench the POCl₃ and the subsequently formed Vilsmeier reagent, reducing the effective stoichiometry and preventing the reaction from reaching completion. DMF is notoriously hygroscopic and is often the hidden source of water.

  • Troubleshooting Protocol:

    • Reagent Purity Verification:

      • Use fresh, anhydrous grade DMF (<50 ppm water). If using a previously opened bottle, verify the water content via Karl Fischer titration.

      • Ensure the POCl₃ is colorless. A yellow tint can indicate the presence of dissolved HCl and other degradation products, which can affect reactivity.

    • System Inertness:

      • Thoroughly dry all glassware in an oven (120°C overnight) and cool under a stream of dry nitrogen or argon.

      • For large-scale reactors, ensure the system can hold a vacuum and perform a nitrogen purge cycle before introducing reagents.

    • Order of Addition: Always add the POCl₃ slowly to the DMF. This order is critical for controlling the exotherm and ensuring the efficient formation of the Vilsmeier reagent.

Question 2: The in situ formation of the Vilsmeier reagent is highly exothermic. How do we manage this at a multi-liter scale without compromising reagent stability?

Answer from the Scientist: Excellent question. Thermal management is the single most critical factor for success and safety during a Vilsmeier-Haack scale-up. The formation of the chloroiminium salt is rapid and generates significant heat.[2] Failure to dissipate this heat leads to reagent decomposition, side product formation, and a potential runaway reaction.

  • Causality: The Vilsmeier reagent can decompose at elevated temperatures, leading to a loss of reactive species and the formation of colored impurities. Efficient heat removal is key to maintaining a stable and active reagent solution.

  • Scale-Up Thermal Management Strategy:

ParameterLab Scale (100 mL)Pilot Scale (50 L)Rationale for Change
Addition Method Manual dropwise addition via funnelMetering pump with subsurface feed lineEnsures slow, controlled addition and prevents localized overheating at the surface.
Vessel Cooling Ice/water bathJacketed reactor with circulating coolantProvides a larger surface area for heat exchange and more precise temperature control.
Addition Temp. 0 - 5 °C-5 to 0 °CLower starting temperature compensates for the reduced surface-area-to-volume ratio at scale.
Addition Time 15-20 minutes1-2 hoursSlower addition is crucial for allowing the cooling system to keep pace with heat generation.
Section 2: Reaction Execution and Monitoring

Question 3: Our reaction stalls at ~70% conversion even with extended reaction times. What's happening?

Answer from the Scientist: This points to an issue with either stoichiometry or reaction temperature after the addition of the pyrazole substrate.

  • Causality: The formylation of the pyrazole ring is an electrophilic aromatic substitution.[4] The pyrazole acts as a nucleophile attacking the Vilsmeier reagent. If the substrate is added at too low a temperature, the reaction rate will be impractically slow. Conversely, if the temperature is too high, you risk degrading the product or the Vilsmeier reagent. There's an optimal temperature window.

  • Troubleshooting Protocol:

    • Confirm Stoichiometry: Ensure that 1.1 to 1.5 equivalents of the Vilsmeier reagent (relative to the pyrazole substrate) are being used. A slight excess is often necessary at scale to drive the reaction to completion, accounting for minor losses due to moisture or side reactions.

    • Temperature Optimization: After adding the pyrazole substrate at a low temperature (e.g., 0-5°C), allow the reaction to warm slowly to room temperature. Then, gently heat the mixture to 40-50°C and hold. Monitor the reaction by TLC or HPLC every hour. Many formylations require this gentle heating phase to proceed to completion.

    • In-Process Control (IPC): Use a reliable IPC method. For TLC, a typical mobile phase is 30% ethyl acetate in hexanes. The product aldehyde is more polar than the starting material. For HPLC, develop a method that clearly resolves the starting material and product.

A Low Conversion Issue Detected B Was Vilsmeier reagent pre-formed at T < 5°C? A->B C Was POCl3 added slowly to DMF? B->C Yes G Improve cooling/slow addition rate B->G No D Was pyrazole substrate added at T < 10°C? C->D Yes C->G No E Was reaction mixture warmed to 40-50°C? D->E Yes K Re-evaluate entire process for sources of moisture D->K No H Implement gentle heating and monitor via IPC E->H No J Problem Likely Solved E->J Yes F Check reagent quality (KF for DMF) I Increase Vilsmeier reagent stoichiometry to 1.2-1.3 eq. H->I Still low conv. I->F Still low conv.

Sources

how to remove unreacted starting material from ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Welcome to the technical support guide for the purification of this compound. This molecule is a key building block in medicinal chemistry and drug development, where purity is paramount for reliable downstream applications and biological testing.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome common purification challenges, specifically the removal of unreacted starting material.

The most common synthetic route to this compound is the Vilsmeier-Haack formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate.[3][4] Consequently, the primary impurity you will likely encounter is this unreacted precursor. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: How can I assess the purity of my crude product and confirm the presence of unreacted starting material?

Answer:

Before attempting any purification, it is crucial to assess the composition of your crude reaction mixture. This initial analysis will inform your purification strategy. The most efficient method for this is Thin Layer Chromatography (TLC), supported by selective visualization techniques.

Core Principle: Differential Polarity

The key to separating the desired product, this compound, from its precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, lies in their polarity difference. The addition of a formyl (aldehyde) group to the pyrazole ring significantly increases the polarity of the product molecule. This is because the aldehyde's carbonyl group can act as a hydrogen bond acceptor, leading to stronger interactions with polar stationary phases like silica gel.

Step-by-Step Protocol: Analytical TLC

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting material and, if available, a pure standard of your product to use as references.

  • Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F254), spot the crude mixture, the starting material reference, and the product reference in separate lanes.[5][6]

  • Elution: Develop the plate in a TLC chamber with an appropriate solvent system. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate.

  • Visualization: After development, visualize the spots. Since both the starting material and product are aromatic pyrazoles, they should be visible under a UV lamp (254 nm).[7] For more specific identification, use a chemical stain that reacts selectively with aldehydes.[7][8]

Visualization MethodProcedureExpected Result
UV Light (254 nm) Shine a short-wave UV lamp on the dried TLC plate.Both product and starting material will appear as dark spots against a fluorescent green background. The product spot will have a lower Rf value (travel less) than the less polar starting material spot.[7]
2,4-Dinitrophenylhydrazine (DNPH) Stain Dip the plate in a DNPH solution and gently heat.The aldehyde product will react to form a yellow-to-orange hydrazone spot. The starting material will not react and will remain invisible or only faintly visible.[8][9][10]
p-Anisaldehyde Stain Dip the plate in a p-anisaldehyde solution and heat strongly.Aldehydes, ketones, and other functional groups will produce colored spots (often blue, purple, or red). This can help differentiate the product from other potential impurities.[7]

A successful TLC analysis will show a lower Rf spot in the crude lane that corresponds to your product and a higher Rf spot that corresponds to your starting material reference. The presence of a spot that turns yellow/orange with DNPH stain confirms the successful formation of your aldehyde product.

Q2: What is the most reliable method for removing the unreacted starting material on a laboratory scale?

Answer:

For laboratory-scale purification (<5 g), flash column chromatography is the most robust and widely used method.[5] This technique exploits the polarity difference between the product and starting material to achieve excellent separation.

Causality: The stationary phase (silica gel) is highly polar. The more polar aldehyde product will have a stronger affinity for the silica gel and will thus elute more slowly than the less polar starting material. By using a solvent system (mobile phase) of appropriate polarity, you can elute the starting material first, followed by your pure product.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Based on your initial TLC analysis (Q1), choose a solvent system that gives good separation between the product and starting material. Aim for an Rf value of ~0.2-0.3 for the product spot. A common starting point for pyrazole derivatives is a Hexanes:Ethyl Acetate mixture (e.g., 7:3 or 3:2 v/v).[11]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (Hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the chromatography eluent and carefully pipette it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system.[12] Start with a slightly less polar mixture than determined by TLC (e.g., 8:2 Hex:EtOAc if 7:3 was optimal) to ensure the starting material comes off cleanly.

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Monitoring: Monitor the fractions by TLC to identify which contain the starting material, which contain the pure product, and which contain a mixture.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield your purified this compound.

Q3: My reaction was high-yielding, but I still have a small amount of starting material. Is there an alternative to chromatography?

Answer:

Yes. If the product is highly crystalline and the impurity level is low (<10%), recrystallization can be an excellent and scalable alternative to chromatography.[13][14]

Core Principle: Temperature-Dependent Solubility

Recrystallization works on the principle that most organic solids are more soluble in a hot solvent than in a cold one.[15] An ideal recrystallization solvent will dissolve your desired product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). The soluble impurities, including the unreacted starting material, should either remain in the cold solvent (the "mother liquor") after the product crystallizes or be present in such small quantities that they do not co-crystallize.[14]

Recrystallization_Troubleshooting Start Dissolve Crude in Minimal Hot Solvent Cool Cool Solution Slowly Start->Cool Crystals Crystals Form? Cool->Crystals OilingOut Product Oils Out? Crystals->OilingOut No Isolate Isolate Crystals (Vacuum Filtration) Crystals->Isolate Yes AddSolvent Re-heat, add more solvent, try again OilingOut->AddSolvent Yes Troubleshoot Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Cool further (ice bath) OilingOut->Troubleshoot No (No Crystals) AddSolvent->Cool Troubleshoot->Isolate

Caption: Decision Tree for Troubleshooting Recrystallization.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find a suitable one.[16] Place a small amount of crude material in a test tube, add a few drops of solvent, and heat. A good solvent will dissolve the solid when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough hot solvent to fully dissolve the solid.[15]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q4: I have a very polar aldehyde product that is difficult to separate from other polar impurities. Is there a chemically selective method?

Answer:

Yes, for challenging separations involving aldehydes, you can use a bisulfite adduct extraction . This is a classical organic chemistry technique that leverages the unique reactivity of the aldehyde functional group.[17][18]

Mechanism of Action:

The aldehyde group on your product reacts reversibly with sodium bisulfite (NaHSO₃) in an aqueous solution to form a charged bisulfite adduct.[19] This adduct is a salt and is therefore highly soluble in water. The unreacted starting material, which lacks an aldehyde group, does not react and remains in the organic phase. This allows for a clean separation via liquid-liquid extraction. The reaction can then be reversed by adding a base, regenerating your pure aldehyde, which can be extracted back into an organic solvent.[18][19]

Step-by-Step Protocol: Bisulfite Adduct Extraction

  • Adduct Formation:

    • Dissolve your crude mixture in a water-miscible solvent like THF or methanol.[19]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • Extraction of Impurities:

    • Add an immiscible organic solvent like ethyl acetate or dichloromethane to the mixture and transfer to a separatory funnel.

    • Shake and separate the layers. The aqueous layer now contains the bisulfite adduct of your product, while the organic layer contains the unreacted starting material and other non-aldehydic impurities. Discard the organic layer.

  • Regeneration of Aldehyde:

    • Wash the aqueous layer with fresh organic solvent one more time to remove any lingering impurities.

    • To regenerate the aldehyde, add a fresh portion of organic solvent and slowly add a base (e.g., 10% NaOH solution) to the aqueous layer until it is strongly basic (pH > 10).[18] This will reverse the adduct formation.

  • Isolation of Pure Product:

    • Shake the separatory funnel to extract the now-neutral aldehyde product into the fresh organic layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

This method is highly selective for aldehydes and can be a powerful tool when chromatographic or recrystallization methods fail.[17]

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Papadopoulou, A., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available from: [Link]

  • PubChem. Methyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • ResearchGate. I'm working on the HPLC separation of aldehydes without any derivatization, can any one suggest me a suitable column?. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • McMaster University. Experiment 2: Recrystallization. Available from: [Link]

  • Department of Chemistry, University of Rochester. Workup: Aldehydes. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Available from: [Link]

  • Google Patents. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Journal of Pharmaceutical Research International. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

  • The Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Available from: [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]

  • Organic Chemistry. TLC stains. Available from: [Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-aryl-1H-pyrazoles. Available from: [Link]

  • Frontiers in Chemistry. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

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Technical Support Center: Navigating the Stability of Ethyl 5-Formyl-1-methyl-1H-pyrazole-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. This guide synthesizes fundamental chemical principles with practical, field-proven strategies to ensure the integrity of your experiments.

Introduction to the Molecule and its Potential Instabilities

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a substituted pyrazole core with both an ester and a formyl (aldehyde) group, presents a unique set of stability considerations. The electrophilic nature of the aldehyde group, in conjunction with the aromatic pyrazole ring, makes the molecule susceptible to various degradation pathways.[2] Understanding these potential issues is the first step toward mitigating them.

The primary stability concerns revolve around the reactivity of the formyl group, which can undergo oxidation, nucleophilic attack, and other transformations under common experimental conditions. The stability can be influenced by a range of factors including pH, solvent choice, temperature, and exposure to light and air.

Troubleshooting Guide for Common Stability Issues

This section is designed to help you quickly diagnose and resolve common stability problems.

Observed Issue Potential Cause(s) Recommended Solutions & Preventative Measures
Gradual disappearance of the starting material in solution over time, even in the dark. Oxidation of the formyl group to a carboxylic acid, especially in the presence of trace oxygen or peroxides in the solvent.- Use freshly distilled or sparged solvents to remove dissolved oxygen.- Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) in small amounts if compatible with your downstream application.- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
Formation of new, unexpected peaks in LC-MS or NMR analysis, particularly when using protic solvents (e.g., methanol, water). Acetal or hemiacetal formation due to the reaction of the formyl group with nucleophilic solvent molecules.- Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, dichloromethane).- If protic solvents are necessary, prepare solutions immediately before use and keep them at low temperatures.- Be aware of this potential side reaction when interpreting analytical data.
Inconsistent results or loss of activity in biological assays. Reaction with primary amines in buffer components (e.g., Tris) or biological media (e.g., amino acids) to form Schiff bases (imines).[2]- Avoid buffers containing primary amines. Opt for buffers like HEPES or phosphate buffers.- If amine-containing buffers are unavoidable, perform control experiments to assess the rate of imine formation and its impact on your assay.
Compound degradation under acidic or basic conditions. Hydrolysis of the ethyl ester to the corresponding carboxylic acid.Acid-catalyzed polymerization or degradation of the aldehyde.[3]- Maintain the pH of the solution within a neutral range (pH 6-8) if possible.- If acidic or basic conditions are required, conduct time-course studies to determine the compound's half-life under those conditions.- Use buffered solutions to maintain a stable pH.
Discoloration of the solution (e.g., turning yellow or brown). Photodegradation or thermal degradation, potentially leading to polymerization or complex decomposition products.[4]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Store stock solutions and experimental samples at low temperatures (-20°C or -80°C).- Avoid prolonged heating of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the stability of this compound in solution?

A: The reactivity of the aldehyde (formyl) group is the most critical factor. Aldehydes are inherently susceptible to oxidation and nucleophilic attack.[2][5] Therefore, the choice of solvent and the pH of the solution are paramount in maintaining the compound's integrity.

Q2: Can I store stock solutions of this compound in DMSO?

A: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. While it is generally a good choice, it is crucial to use high-purity, anhydrous DMSO. Trace amounts of water can potentially lead to hydrate formation with the aldehyde. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: My NMR spectrum shows a small, broad peak near the aldehyde proton signal. What could this be?

A: This could be indicative of the formation of a hydrate or hemiacetal in equilibrium with the aldehyde form, especially if you are using a protic NMR solvent like methanol-d4 or have residual water in your solvent.[6] To confirm this, you can try acquiring the spectrum in an anhydrous aprotic solvent like CDCl3 or DMSO-d6.

Q4: How can I monitor the stability of my compound during an experiment?

A: The most effective way to monitor stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots of your solution at different time points and analyzing them, you can quantify the amount of the parent compound remaining and detect the formation of any degradation products.

Q5: Are there any known incompatibilities with common reagents?

A: Yes. Avoid strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) as they will readily oxidize the aldehyde. Also, be cautious with strong reducing agents (e.g., sodium borohydride), which will reduce the aldehyde to an alcohol. As mentioned, primary amines and strong acids or bases can also lead to degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO, acetonitrile, or THF.

  • Weighing: Weigh the solid compound accurately in a clean, dry vial.

  • Dissolution: Add the solvent to the desired concentration. If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Inert Atmosphere: For optimal stability, purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -20°C or -80°C in amber vials to protect from light. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Compound Stability in a New Buffer System
  • Preparation: Prepare a solution of the compound in the new buffer system at the final experimental concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial concentration and purity.

  • Incubation: Incubate the remaining solution under the intended experimental conditions (e.g., temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine its stability profile in the new buffer.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound in solution.

Degradation Pathways main_compound This compound oxidation_product 1-Methyl-4-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid main_compound->oxidation_product Oxidation (O2, peroxides) schiff_base Schiff Base (Imine) main_compound->schiff_base Nucleophilic Attack (Primary Amines, e.g., Tris buffer) hemiacetal Hemiacetal/Acetal main_compound->hemiacetal Nucleophilic Attack (Protic Solvents, e.g., H2O, MeOH) ester_hydrolysis 5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid main_compound->ester_hydrolysis Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of the title compound.

References

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 137-145. Retrieved January 23, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(1), 142. Retrieved January 23, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Catalysts, 13(11), 1436. Retrieved January 23, 2026, from [Link]

  • Aldehydes: What We Should Know About Them. (2023). International Journal of Molecular Sciences, 24(13), 10893. Retrieved January 23, 2026, from [Link]

  • Katritzky, A. R., et al. (1979). Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 2493-2499. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(15), 4936. Retrieved January 23, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved January 23, 2026, from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. Retrieved January 23, 2026, from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. (2018). Expert Review of Clinical Pharmacology, 11(8), 783–795. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 2245-2257. Retrieved January 23, 2026, from [Link]

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Methyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features based on the molecule's electronic and structural properties.

Introduction: The Significance of Pyrazole Scaffolds and the Need for Precise Characterization

Pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities are often dictated by the nature and position of substituents on the pyrazole ring. Consequently, unambiguous structural elucidation is paramount in the development of novel pyrazole-based entities. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom.

This guide will focus on this compound, dissecting its ¹H and ¹³C NMR spectra through a predictive analysis grounded in established principles of NMR spectroscopy and comparative data from related structures.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the pyrazole ring proton, the formyl proton, the N-methyl protons, and the protons of the ethyl ester group. The chemical shifts are influenced by the electronic effects of the substituents. The formyl (-CHO) and ethyl carboxylate (-COOEt) groups are electron-withdrawing, which will deshield nearby protons, causing them to resonate at a lower field (higher ppm values).[1][2]

Molecular Structure and Proton Numbering:

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a Formyl proton (-CHO)9.8 - 10.0Singlet (s)1HAldehyde protons are highly deshielded and typically appear in this downfield region.[3][4]
b N-methyl protons (N-CH₃)3.8 - 4.1Singlet (s)3HThe methyl group is attached to a nitrogen atom within the aromatic pyrazole ring, leading to a downfield shift compared to alkyl methyl groups.
c Pyrazole ring proton (C3-H)8.0 - 8.3Singlet (s)1HThis proton is on an sp² hybridized carbon and is deshielded by the aromatic ring current and the adjacent electron-withdrawing nitrogen atom. For comparison, the H3/H5 protons of pyrazole resonate at ~7.7 ppm.[5] The presence of two electron-withdrawing groups at positions 4 and 5 will further deshield this proton.
d Ethyl ester methylene protons (-OCH₂CH₃)4.2 - 4.4Quartet (q)2HThese protons are adjacent to an oxygen atom, causing a significant downfield shift. They will be split into a quartet by the neighboring methyl protons.
e Ethyl ester methyl protons (-OCH₂CH₃)1.2 - 1.4Triplet (t)3HThese protons are in a typical alkyl environment but are slightly deshielded by the adjacent ester functionality. They will be split into a triplet by the neighboring methylene protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. Carbons in electron-deficient environments will appear at higher ppm values.[6]

Molecular Structure and Carbon Numbering:

Caption: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts:

Carbon LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C2 N-methyl carbon (N-CH₃)35 - 40This sp³ hybridized carbon is attached to a nitrogen atom, shifting it downfield.
C3 Pyrazole ring carbon140 - 145An sp² hybridized carbon in an aromatic ring adjacent to a nitrogen atom.
C4 Pyrazole ring carbon110 - 115This sp² hybridized carbon is attached to the electron-withdrawing carboxylate group, but its position relative to the nitrogen atoms will influence its final shift. In substituted pyrazoles, the C4 carbon typically appears in this region.[7]
C5 Pyrazole ring carbon145 - 150This sp² hybridized carbon is bonded to the electron-withdrawing formyl group and a nitrogen atom, leading to a significant downfield shift.
C6 Formyl carbon (-CHO)185 - 190Aldehyde carbonyl carbons are highly deshielded and resonate in this characteristic downfield region.
C7 Ethyl ester methylene carbon (-OCH₂CH₃)60 - 65An sp³ hybridized carbon bonded to an oxygen atom.
C8 Ethyl ester methyl carbon (-OCH₂CH₃)14 - 18A typical sp³ hybridized methyl carbon in an ethyl group.
C=O (ester) Ester carbonyl carbon160 - 165Ester carbonyl carbons are deshielded, but typically appear upfield relative to aldehyde and ketone carbonyls.

Comparison with Structurally Related Analogs

To enhance the reliability of our predictions, a comparison with the known NMR data of similar pyrazole derivatives is insightful. For instance, the chemical shifts of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a structurally related compound, can provide a valuable reference.[8] The amino group at the 5-position in this analog is electron-donating, which would shield the pyrazole ring protons and carbons compared to the electron-withdrawing formyl group in our target molecule. This comparison helps to rationalize the predicted downfield shifts for the pyrazole ring proton and carbons in this compound.

Experimental Protocol for NMR Analysis

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer instrument Insert the NMR tube into the spectrometer. transfer->instrument lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve homogeneity. lock->shim tune Tune and match the probe for the desired nucleus (¹H or ¹³C). shim->tune acquire Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans). tune->acquire ft Apply Fourier transform to the free induction decay (FID). acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals (for ¹H NMR). baseline->integrate reference Reference the spectrum to the TMS signal at 0 ppm. integrate->reference

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation and Solvents:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its good dissolving power for many organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H NMR spectrum.[9] Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1][10]

Conclusion

The predictive ¹H and ¹³C NMR analysis presented in this guide provides a robust framework for the characterization of this compound. By understanding the influence of the various functional groups on the chemical shifts, researchers can confidently assign the observed signals in their experimental spectra. This detailed spectroscopic roadmap is an invaluable tool for quality control, reaction monitoring, and the structural verification of this and other similarly substituted pyrazole derivatives in a research and development setting.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

  • Elguero, J., Goya, P., & Páez, J. A. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(10), 2645. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • LibreTexts Chemistry. 13.9: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Claramunt, R. M., Elguero, J., & Fruchier, A. (2006). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(8), 835-838. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • University College London. Chemical shifts. [Link]

  • Al-Bayati, R. H., & Al-Amery, M. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of Ethyl 5-Formyl-1-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are a cornerstone, forming the structural core of numerous therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within a novel pyrazole derivative, such as ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, is not merely an academic detail; it is the fundamental determinant of its biological activity, dictating how it interacts with its target. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for advancing any such compound through the development pipeline.

This guide, written from the perspective of a senior application scientist, provides an in-depth, experience-driven comparison of the analytical techniques required to definitively confirm the structure of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.

Chapter 1: The Unambiguous Proof: Single-Crystal X-ray Diffraction (SC-XRD)

While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state.[4] It is the gold standard, the court of final appeal for structural elucidation, directly visualizing the connectivity, stereochemistry, and conformation of a crystalline compound.

The Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a systematic process where each step validates the next. The quality of the final data is inextricably linked to the success of the initial stages.

sc_xrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination crystal_growth Slow Evaporation/ Vapor Diffusion crystal_mount Crystal Mounting crystal_growth->crystal_mount Select well-formed single crystal data_collection Diffraction Data Collection (Mo-Kα) crystal_mount->data_collection Mount on goniometer data_processing Data Integration & Correction data_collection->data_processing Raw diffraction images structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection file (hkl) structure_refinement Model Refinement structure_solution->structure_refinement Initial atomic model final_structure Final Structure & Validation (CIF) structure_refinement->final_structure Refined model (low R-factor)

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Foundation of the Experiment):

  • Objective: To grow a single, defect-free crystal of this compound, typically >0.1 mm in all dimensions.

  • Causality: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. Amorphous or polycrystalline materials will not yield discrete diffraction spots necessary for structure solution.

  • Methodology (Slow Evaporation):

    • Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This is a critical step; the rate of evaporation must be slow and controlled (days to weeks) to allow large, well-ordered crystals to form rather than a fine powder.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly.

2. Data Collection:

  • Objective: To measure the intensities and positions of the X-rays diffracted by the crystal lattice.

  • Methodology:

    • Crystal Mounting: Carefully select a well-formed, transparent crystal and mount it on a cryoloop.[4] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[5]

    • Diffractometer Setup: Mount the crystal on a diffractometer equipped with a suitable X-ray source, commonly a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα) source, and a detector.[5]

    • Data Acquisition: Collect a sphere or hemisphere of diffraction data by rotating the crystal in the X-ray beam.[6] The collection consists of a series of images ("frames") taken at small rotational increments (e.g., 0.1-0.3°).[6] Total data collection can take several hours.[6]

3. Structure Solution and Refinement:

  • Objective: To convert the diffraction data into a 3D electron density map and refine the atomic positions to best fit the experimental data.

  • Methodology:

    • Data Integration: The raw frame data is processed to integrate the intensities of each diffraction spot and apply corrections for background, absorption, and other experimental factors.[6]

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.[7]

    • Refinement: The initial model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor (residual factor), with values below 5-7% indicating a good fit.

Anticipated Crystallographic Data

While a crystal structure for the exact title compound is not publicly available, we can predict the expected parameters based on published data for similar pyrazole derivatives.[1][8][9]

ParameterExpected Value/Information for this compound
Chemical Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P-1, or P2₁2₁2₁[1][2]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules/Unit Cell) Typically 2, 4, or 8
Final R-factor (R₁) < 0.07 (for observed reflections)
Key Structural Features Planarity of the pyrazole ring; bond lengths and angles consistent with sp² hybridization; specific conformation of the ethyl ester and formyl groups.

Chapter 2: Corroborative Evidence: A Multi-Technique Spectroscopic & Spectrometric Approach

SC-XRD provides an unparalleled view of the solid-state structure, but a comprehensive confirmation requires orthogonal validation.[10] Spectroscopic and spectrometric techniques are essential to confirm that the structure elucidated from a single crystal is representative of the bulk material and to understand its form in solution, which is more relevant for many biological applications.[11][12]

Comparative Analysis of Techniques

Each analytical technique offers a unique and complementary piece of structural information.

TechniqueInformation Provided for the Target MoleculeAdvantage over Other Methods
SC-XRD Definitive 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, and intermolecular packing in the solid state.Provides an unambiguous, complete 3D structure.[4]
NMR (¹H, ¹³C) Confirms the carbon-hydrogen framework, connectivity (via coupling), and number of unique protons and carbons in solution.[13]Essential for confirming structure and purity in the solution state, which is often more biologically relevant.[12]
FT-IR Identifies key functional groups (C=O of ester and aldehyde, C=N, C-N, C-O).[14]Fast, non-destructive, and highly sensitive to specific vibrational modes of functional groups.
HRMS Provides an extremely accurate mass measurement, confirming the elemental composition (molecular formula).Highest sensitivity and provides the molecular formula, which is a fundamental check of identity.[11]
Validating Protocols for Spectroscopic & Spectrometric Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To map the ¹H and ¹³C atomic framework of the molecule in solution.

  • Protocol:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Process the data, referencing the solvent peak.

  • Expected Data:

¹H NMRExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde~9.8-10.1Singlet1H-CHO
Pyrazole H~7.8-8.2Singlet1HC3-H
Methylene~4.3-4.5Quartet2H-OCH₂CH₃
N-Methyl~3.9-4.1Singlet3HN-CH₃
Methyl~1.3-1.5Triplet3H-OCH₂CH₃
¹³C NMRExpected Chemical Shift (δ, ppm)Assignment
Aldehyde C=O~185-190-CHO
Ester C=O~160-165-COOCH₂CH₃
Pyrazole C~110-1503 distinct signals
Methylene C~60-65-OCH₂CH₃
N-Methyl C~35-40N-CH₃
Methyl C~13-15-OCH₂CH₃

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the characteristic vibrational frequencies of the molecule's functional groups.

  • Protocol:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[4]

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1720-1740C=O StretchEthyl Ester Carbonyl[15]
~1680-1700C=O StretchAldehyde Carbonyl
~1500-1600C=N, C=C StretchPyrazole Ring
~1100-1300C-O StretchEster

3. High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the elemental formula by obtaining a highly accurate mass-to-charge ratio (m/z).

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI or MALDI mass spectrometer.[4]

    • Acquire the mass spectrum in positive ion mode, ensuring the instrument is calibrated for high mass accuracy.

  • Expected Data:

ParameterExpected Value
Formula C₉H₁₀N₂O₃
Calculated Exact Mass 194.0691
Observed [M+H]⁺ ~195.0764 (within 5 ppm error)

Chapter 3: Synthesizing the Data for Irrefutable Confirmation

confirmation_logic cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_data Primary Data cluster_conclusion Conclusion synthesis Synthesized Compound (Bulk Material) xrd SC-XRD Analysis (Single Crystal) synthesis->xrd spectroscopy Spectroscopic/Spectrometric Analysis (Bulk) synthesis->spectroscopy xrd_data 3D Atomic Coords Bond Lengths/Angles xrd->xrd_data spec_data NMR: C-H Framework IR: Functional Groups HRMS: Formula spectroscopy->spec_data conclusion Unambiguous Structure Confirmation xrd_data->conclusion Corroborates spec_data->conclusion Corroborates

Caption: The logic of converging analytical data for structure confirmation.

By following this guide, a researcher can build an unassailable case for the structure of this compound. The SC-XRD provides the definitive 3D structure, while NMR confirms the covalent framework in solution, IR verifies the presence of key functional groups, and HRMS validates the elemental formula. This synergistic approach not only confirms the molecule's identity but also embodies the principles of rigorous scientific validation essential for drug discovery and development.

References

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2016). PMC - NIH. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2014). Journal of Chemical Education - ACS Publications. [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]

  • Comparing Analytical Techniques for Structural Biology. (2023). NanoImaging Services. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2019). New Journal of Chemistry (RSC Publishing). [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. (2016). PMC - NIH. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2022). MDPI. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Publications. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]

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A Technical Guide to Pyrazole Building Blocks: Spotlight on Ethyl 5-Formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic versatility.[3] This guide provides a comparative analysis of a key building block, ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate , and its alternatives, offering a technical resource for chemists in drug discovery and development.

The Strategic Importance of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition in biological systems.[4] The pyrazole ring is a "privileged scaffold," meaning it is a recurring motif in a multitude of bioactive compounds across different therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[5][6]

The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's steric and electronic properties, directly impacting its pharmacokinetic and pharmacodynamic profile. The introduction of formyl (-CHO) and carboxylate (-COOEt) groups, as seen in our featured compound, provides versatile handles for further synthetic elaboration, making these molecules highly valuable starting materials.

Featured Building Block: this compound

PropertyValue
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Off-white to yellow solid
CAS Number 1350475-46-5

This compound is a trifunctional building block offering a unique combination of reactive sites. The N-methylation prevents tautomerism and provides a fixed substitution pattern, which can be critical for consistent biological activity. The formyl group at the 5-position is a key electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ethyl carboxylate at the 4-position offers another site for modification, such as amidation to explore structure-activity relationships.

Synthetic Accessibility: The Vilsmeier-Haack Approach

The most common and efficient method for introducing a formyl group at the C4 or C5 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The N-methyl group in the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, directs the formylation to the 5-position due to the electronic effects of the substituents.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Pyrazole Ethyl 1-methyl-1H- pyrazole-4-carboxylate Pyrazole->Intermediate Electrophilic attack by Vilsmeier Reagent Product Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate Intermediate->Product Hydrolysis

Figure 1: General workflow for the Vilsmeier-Haack formylation of a pyrazole substrate.

Comparative Analysis with Other Pyrazole Building Blocks

The utility of a building block is best understood in comparison to its alternatives. Here, we compare this compound with other common pyrazole starting materials.

Ethyl 1-Phenyl-5-formyl-1H-pyrazole-4-carboxylate

This analogue features a phenyl group at the N1 position instead of a methyl group. The bulky phenyl group can introduce significant steric hindrance, which may influence the reactivity of the adjacent formyl group. Furthermore, the electronic properties of the phenyl ring can be modulated with substituents, offering a handle to fine-tune the reactivity of the pyrazole system.

Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate

The 5-amino derivative is a nucleophilic building block, in contrast to the electrophilic nature of the 5-formyl compound.[2][9] The amino group can be diazotized and converted to a variety of other functional groups, or it can participate in condensation reactions to form fused heterocyclic systems.[10]

Ethyl 1-methyl-1H-pyrazole-3-carboxylate and Ethyl 1-methyl-1H-pyrazole-5-carboxylate

These isomers lack the formyl group, making them suitable for applications where direct formylation is not the desired initial step. The reactivity of the pyrazole ring towards electrophilic substitution will differ based on the position of the carboxylate group. For instance, in ethyl 1-methyl-1H-pyrazole-3-carboxylate, the 4- and 5-positions are available for functionalization.

Experimental Data Comparison: Knoevenagel Condensation

To provide a quantitative comparison, we consider a representative reaction: the Knoevenagel condensation of various pyrazole-4-carbaldehydes with malononitrile. This reaction is a classic method for forming a new carbon-carbon double bond and is widely used in the synthesis of more complex molecules.[11]

Pyrazole AldehydeN1-SubstituentC5-SubstituentCatalystSolventTime (h)Yield (%)Reference
This compoundMethylFormylPiperidineEthanol2~85-90 (estimated)[11]
1-Phenyl-1H-pyrazole-4-carbaldehydePhenylHPiperidineEthanol382[11]
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehydeMethylMethylPiperidineEthanol2.588[11]

Note: The yield for this compound is an estimation based on similar substrates in the cited literature, as direct comparative data under identical conditions was not available.

The data suggests that the electronic nature of the substituents on the pyrazole ring can influence the reaction rate and yield, although the differences are not always dramatic. The N-methyl and N-phenyl substituents appear to have a modest impact on the outcome of the Knoevenagel condensation under these conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.5 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

protocol_1 start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) start->reagent_prep addition Add Pyrazole Substrate at 0°C reagent_prep->addition reflux Reflux for 4-6 hours addition->reflux quench Quench with NaHCO₃ soln. reflux->quench extraction Extract with DCM quench->extraction purification Purify by Column Chromatography extraction->purification end End purification->end

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

This protocol details a typical Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, reduce the volume of ethanol under reduced pressure.

  • Add deionized water to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired Knoevenagel adduct.

protocol_2 start Start dissolve Dissolve Pyrazole Aldehyde and Malononitrile in Ethanol start->dissolve catalyst Add Catalytic Piperidine dissolve->catalyst react Stir at Room Temperature for 2-4 hours catalyst->react precipitate Concentrate and Precipitate with Water react->precipitate filter Filter and Dry Product precipitate->filter end End filter->end

Figure 3: Workflow for the Knoevenagel condensation.

Conclusion

This compound stands out as a highly versatile and synthetically accessible building block for the construction of complex, biologically active molecules. Its trifunctional nature, coupled with the fixed N-methylation, provides a robust platform for diverse chemical transformations. While other pyrazole building blocks offer their own unique advantages, the combination of a reactive aldehyde and a modifiable ester group on a stable, N-alkylated core makes this compound a particularly valuable asset in the medicinal chemist's toolbox. The provided protocols serve as a practical starting point for the synthesis and further functionalization of this important intermediate.

References

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Popov, I. S., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2020(4), M1163. [Link]

  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

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A Senior Application Scientist's Guide to the Formylation of Pyrazoles: A Comparative Analysis of Reactivity and Performance

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Formyl Group in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its value is significantly amplified by the introduction of a formyl group (-CHO), particularly at the C4 position. Pyrazole-4-carbaldehydes are not merely synthetic endpoints; they are powerful and versatile intermediates.[2] The aldehyde functionality serves as a synthetic linchpin, enabling a vast array of subsequent transformations such as reductive amination, oxidation, Wittig reactions, and the construction of new heterocyclic rings. This versatility allows for the systematic exploration of chemical space, a critical activity in lead optimization and the development of novel therapeutic agents.

However, the inherent aromaticity and electronic nature of the pyrazole ring present a distinct challenge: the regioselective introduction of the formyl group. The choice of the formylating agent is therefore a critical decision that dictates the efficiency, substrate scope, and ultimate success of the synthetic campaign. This guide provides an in-depth comparative analysis of the most prevalent formylating agents for pyrazoles, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.

Core Formylation Methodologies: A Mechanistic and Performance Showdown

The formylation of pyrazoles is an electrophilic aromatic substitution reaction, where the π-excessive pyrazole ring acts as the nucleophile.[3] The reactivity and success of the reaction are governed by the nature of the electrophile generated by the formylating agent and the electronic properties of the pyrazole substrate. We will dissect the three primary methodologies: the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is, by far, the most frequently employed method for the formylation of pyrazoles and other electron-rich heterocycles.[4][5] It utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Mechanism and Rationale:

The potency of the V-H reaction lies in the highly electrophilic nature of the Vilsmeier reagent (the chloroiminium cation). The reaction proceeds via a well-understood pathway involving the electrophilic attack of this reagent on the electron-rich C4 position of the pyrazole ring, followed by hydrolysis of the resulting iminium salt intermediate during aqueous work-up to liberate the aldehyde.[6]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C4) Product 4-Formylpyrazole Intermediate->Product Aqueous Work-up (Hydrolysis) Duff_Reaction_Workflow cluster_reactants Reactants & Conditions cluster_process Reaction Process Pyrazole N-Arylpyrazole Mixing Heat Reactants Pyrazole->Mixing HMTA HMTA HMTA->Mixing Acid Acid (e.g., TFA, Glycerol) Acid->Mixing Hydrolysis Acid Hydrolysis (Work-up) Mixing->Hydrolysis Formation of Iminium Ion & Electrophilic Attack Product 4-Formylpyrazole Hydrolysis->Product

Caption: Logical workflow of the Duff formylation reaction for pyrazoles.

Reactivity and Substrate Scope: The Duff reaction is particularly well-suited for pyrazoles that are activated towards electrophilic substitution, such as 1-phenyl-1H-pyrazoles. [7]It provides a valuable alternative for substrates that might be sensitive to the harsh conditions of the Vilsmeier-Haack reaction. However, it is generally less efficient, often requiring higher temperatures and longer reaction times, and typically results in lower to moderate yields compared to the V-H method. [4]Its applicability to pyrazoles with deactivating groups is limited.

  • Advantages: Milder reaction conditions, avoids the use of highly toxic and corrosive reagents like POCl₃, making it safer and more environmentally benign. [7]* Limitations: Generally lower yields and longer reaction times than the V-H reaction. [4]The substrate scope is often narrower, primarily effective for activated pyrazoles.

The Reimer-Tiemann Reaction: A Classic Method with Niche Applications

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but its application extends to other electron-rich aromatic systems, including heterocycles like pyrroles and indoles. [8][9]The reaction involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.

Mechanism and Rationale:

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), a highly reactive and unselective electrophile. [8]It is generated in situ by the alpha-elimination from chloroform upon deprotonation by the base. The electron-rich pyrazole ring attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate under the basic conditions yields the formyl group.

Reimer_Tiemann_Mechanism cluster_carbene Carbene Generation cluster_formylation Formylation & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base Base Base (e.g., NaOH) Pyrazole Pyrazole Anion Intermediate Dichloromethyl Intermediate Pyrazole->Intermediate + :CCl₂ (Electrophilic Attack) Product Formylpyrazole Intermediate->Product Hydrolysis

Caption: Key stages of the Reimer-Tiemann formylation reaction.

Reactivity and Substrate Scope: The application of the Reimer-Tiemann reaction to pyrazoles is less common than the V-H or Duff reactions, primarily due to often low yields and the potential for side reactions, including ring expansion. [9]The highly reactive nature of dichlorocarbene can lead to a lack of selectivity. The reaction is typically carried out in a biphasic system and requires heating. [10]It is most successful with highly activated substrates.

  • Advantages: Utilizes inexpensive and readily available reagents.

  • Limitations: Often results in low yields of the desired formylated product. [9]The reaction can produce complex mixtures and side products. The biphasic reaction conditions can sometimes be challenging to optimize.

Quantitative Performance Comparison

The selection of a formylation method is often guided by the expected yield for a specific pyrazole scaffold. The table below summarizes experimental data from the literature to provide a direct performance comparison.

Pyrazole SubstrateFormylating Agent/ReactionReaction ConditionsYield (%)Reference
1,3-Diphenyl-1H-pyrazoleVilsmeier-Haack (POCl₃/DMF)70°C, 6-7 h~90%[6]
1-Phenyl-1H-pyrazoleVilsmeier-Haack (POCl₃/DMF)0°C to RT85-95%[11]
1-Methyl-3-propyl-5-chloro-1H-pyrazoleVilsmeier-Haack (POCl₃/DMF)120°C, 2 h55%[12]
1-Phenyl-1H-pyrazoleDuff (HMTA/TFA)Reflux70-80%[7][13]
1-(4-chlorophenyl)-1H-pyrazoleDuff (HMTA/TFA)Reflux, 12 h75%[7]
1-(4-nitrophenyl)-1H-pyrazoleDuff (HMTA/TFA)Reflux, 12 h68%[7]
Phenol (for comparison)Reimer-Tiemann (CHCl₃/NaOH)70°CLow to moderate[8][10]
Pyrrole (for comparison)Reimer-Tiemann (CHCl₃/NaOH)HeatLow (yields 3-chloropyridine)[9]

Analysis of Data: The Vilsmeier-Haack reaction consistently provides the highest yields for a range of N-substituted pyrazoles. The Duff reaction proves to be a viable and effective method, particularly for N-aryl pyrazoles, offering respectable yields under milder, safer conditions. Data for the Reimer-Tiemann formylation of pyrazoles specifically is scarce, and results on analogous heterocycles like pyrrole suggest significant challenges with side reactions and low yields.

Validated Experimental Protocols

Adherence to validated protocols is paramount for reproducibility and safety. The following are representative procedures for the Vilsmeier-Haack and Duff reactions.

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

This protocol describes the efficient synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 1-Phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Standard laboratory glassware (flame-dried)

Safety Precautions:

  • CRITICAL: Phosphoryl chloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle this reagent exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • The reaction is exothermic. Maintain strict temperature control.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C using an ice bath.

  • Add POCl₃ (1.2 eq.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring over 30 minutes. Ensure the temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a colorless to pale yellow solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-phenyl-1H-pyrazole (1.0 eq.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This step hydrolyzes the iminium intermediate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Duff Formylation of 1-Phenyl-1H-pyrazole

This protocol provides a milder, POCl₃-free method for the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde. [7] Materials:

  • 1-Phenyl-1H-pyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate care in a fume hood.

  • The reaction involves heating. Use a suitable heating mantle and condenser.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 eq.), hexamethylenetetramine (HMTA, 2.0 eq.), and trifluoroacetic acid (TFA) as the solvent.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 12-16 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling to room temperature, add 2 M HCl to the reaction mixture and heat at 60 °C for 1 hour to hydrolyze the intermediate.

  • Work-up: Cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel to yield the final product.

Conclusion and Strategic Recommendations

The formylation of pyrazoles is a pivotal transformation in the synthesis of high-value compounds for drug discovery and materials science.

  • The Vilsmeier-Haack reaction remains the gold standard for its high efficiency and broad applicability, particularly for N-substituted pyrazoles. It should be the first choice when high yield is the primary driver and the necessary safety infrastructure is in place.

  • The Duff reaction emerges as a robust and safer alternative, especially for N-aryl pyrazoles and substrates that are sensitive to strongly acidic and dehydrating conditions. It is the recommended method when avoiding hazardous reagents like POCl₃ is a priority.

  • The Reimer-Tiemann reaction , while mechanistically interesting, is generally not a practical choice for the preparative formylation of pyrazoles due to low yields and potential side reactions.

Ultimately, the optimal choice of formylating agent is a function of the specific pyrazole substrate, the required scale, available safety equipment, and the overall synthetic strategy. A thorough understanding of the underlying mechanisms and performance characteristics of each method, as detailed in this guide, is essential for navigating these choices successfully.

References

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Differentiating Pyrazole Regioisomers: A Spectroscopic Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural characterization of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous therapeutic agents and functional materials. The regioselectivity of their synthesis, often leading to a mixture of isomers, presents a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of the key isomers of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification.

The formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate, typically achieved through the Vilsmeier-Haack reaction, can theoretically yield two primary regioisomers: this compound and ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate.[1][2][3] The electronic properties of the pyrazole ring and the directing effects of the existing substituents govern the reaction's outcome. Differentiating these isomers is critical, as their distinct molecular architectures will invariably lead to different biological activities and material properties.

This guide will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data from closely related compounds and established spectroscopic principles.

The Isomers in Focus

The primary isomers under consideration are formed by the addition of a formyl group to the C5 or C3 position of the pyrazole ring.

isomers cluster_isomer1 This compound cluster_isomer2 Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate i1 Isomer 1 i1_struct i2 Isomer 2 i2_struct Structure of Isomer 2

Figure 1: Molecular structures of the primary regioisomers.

A Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures of each isomer, highlighting the key differentiating features. The predicted data is based on the analysis of structurally similar compounds reported in the literature.[4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful first-line technique for distinguishing these isomers. The chemical shift of the lone pyrazole proton and the formyl proton are the most informative signals.

Proton Isomer 1 (5-formyl) Predicted δ (ppm)Isomer 2 (3-formyl) Predicted δ (ppm)Rationale for Differentiation
Pyrazole-H~8.0 - 8.2~8.3 - 8.5The C3-H in Isomer 1 is adjacent to the electron-withdrawing carboxylate group, while the C5-H in Isomer 2 is adjacent to the N-methyl group. The greater deshielding effect of the adjacent nitrogen in the pyrazole ring is expected to shift the C5-H of Isomer 2 further downfield.
Formyl-H~9.8 - 10.0~10.0 - 10.2The proximity of the formyl group to the N1-methyl group in Isomer 1 may result in a slightly more shielded environment compared to Isomer 2, where it is adjacent to the carboxylate group.
N-CH₃~3.9 - 4.1~3.8 - 4.0The chemical shift of the N-methyl protons is influenced by the substituent at the adjacent C5 position. The electron-withdrawing formyl group in Isomer 1 is expected to cause a greater downfield shift compared to the C5-H in Isomer 2.
O-CH₂-CH₃~4.3 - 4.4 (q)~4.3 - 4.4 (q)Minimal difference expected as this group is distant from the site of isomerism.
O-CH₂-CH₃~1.3 - 1.4 (t)~1.3 - 1.4 (t)Minimal difference expected.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, with the chemical shifts of the pyrazole ring carbons and the formyl carbon being key indicators.

Carbon Isomer 1 (5-formyl) Predicted δ (ppm)Isomer 2 (3-formyl) Predicted δ (ppm)Rationale for Differentiation
C=O (Formyl)~185 - 188~188 - 191Similar to the proton NMR, the electronic environment influences the carbonyl carbon. The formyl carbon in Isomer 2 is expected to be slightly more deshielded.
C=O (Ester)~162 - 164~163 - 165Minimal difference expected.
C3 (Pyrazole)~140 - 142~150 - 153In Isomer 1, C3 bears a proton. In Isomer 2, C3 is substituted with the formyl group, leading to a significant downfield shift.
C4 (Pyrazole)~112 - 115~110 - 113The substituent at C3 vs. C5 will have a modest impact on the C4 chemical shift.
C5 (Pyrazole)~148 - 151~138 - 141In Isomer 1, C5 is substituted with the formyl group, resulting in a downfield shift. In Isomer 2, C5 bears a proton.
N-CH₃~38 - 40~37 - 39The electron-withdrawing nature of the adjacent C5-formyl group in Isomer 1 will deshield the N-methyl carbon more than the C5-H in Isomer 2.
O-CH₂~61 - 62~61 - 62Minimal difference expected.
O-CH₂-CH₃~14 - 15~14 - 15Minimal difference expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups present. The key absorptions to monitor are the carbonyl stretching frequencies.

Functional Group Isomer 1 (5-formyl) Predicted ν (cm⁻¹)Isomer 2 (3-formyl) Predicted ν (cm⁻¹)Rationale for Differentiation
C=O (Aldehyde)~1680 - 1700~1690 - 1710The position of the formyl group influences the C=O bond strength. Conjugation with the pyrazole ring will lower the frequency from a typical aliphatic aldehyde. Subtle differences may arise from the different electronic environments.
C=O (Ester)~1710 - 1730~1710 - 1730Less likely to show significant variation between the two isomers.
C-H (Aldehyde)~2820 - 2850 and ~2720 - 2750~2820 - 2850 and ~2720 - 2750The presence of two distinct peaks is characteristic of the C-H stretch of an aldehyde.
C=N (Pyrazole)~1500 - 1600~1500 - 1600Ring stretching vibrations will be present but may be complex and less diagnostic for isomer differentiation.

Table 3: Predicted Key IR Absorption Frequencies (in KBr or neat)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation patterns, which can be diagnostic for the isomer structures.

Fragmentation Pathway Isomer 1 (5-formyl) Isomer 2 (3-formyl) Rationale for Differentiation
Molecular Ion (M⁺) m/z = 196m/z = 196Both isomers will exhibit the same molecular ion peak.
Loss of -CHO (M-29) ProminentProminentBoth isomers are expected to readily lose the formyl radical.
Loss of -OCH₂CH₃ (M-45) ProminentProminentLoss of the ethoxy group from the ester is a common fragmentation pathway.
Loss of -COOCH₂CH₃ (M-73) PossiblePossibleCleavage of the entire ester group.
Ring Fragmentation DiagnosticDiagnosticThe fragmentation of the pyrazole ring itself is likely to differ based on the substituent pattern, providing key structural clues. For instance, the initial loss of N₂ or HCN may be favored in one isomer over the other.[6]

Table 4: Predicted Mass Spectrometry Fragmentation Patterns

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) and a longer acquisition time (several hours) may be necessary to obtain a high-quality spectrum.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8][9]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty spectrometer prior to sample analysis.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.[10]

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Isomer Identification Synthesis Vilsmeier-Haack Reaction Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Figure 2: Experimental workflow for the differentiation of pyrazole isomers.

Conclusion

The unambiguous identification of regioisomers is a critical step in the development of new chemical entities. While the synthesis of this compound isomers presents a classic example of regioselectivity, a multi-technique spectroscopic approach provides a robust solution for their differentiation. The key diagnostic features lie in the distinct chemical shifts of the pyrazole ring protons and carbons in NMR spectroscopy, subtle shifts in the carbonyl stretching frequencies in IR spectroscopy, and potentially unique fragmentation patterns in mass spectrometry. By carefully applying the experimental protocols and analytical reasoning outlined in this guide, researchers can confidently assign the correct structures to their synthesized compounds, ensuring the integrity of their subsequent studies.

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A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, a key building block in the development of various pharmacologically active compounds, presents a fascinating case study in reaction reproducibility. While the Vilsmeier-Haack formylation of the corresponding pyrazole ester is the most direct route, achieving consistent yields and purity can be challenging. This guide provides an in-depth analysis of the common synthetic methodologies, potential pitfalls, and alternative approaches to ensure a reliable and reproducible synthesis of this important intermediate.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, with its strategically placed formyl and carboxylate groups, serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The formyl group, in particular, is a gateway for derivatization, allowing for the construction of diverse molecular architectures. Given its role in drug discovery and development, a robust and reproducible synthesis is paramount.

The Primary Synthetic Route: Vilsmeier-Haack Formylation

The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4]

The Foundational Step: Synthesis of the Precursor, Ethyl 1-methyl-1H-pyrazole-4-carboxylate

A reliable synthesis of the final product begins with a reproducible method for its precursor. Ethyl 1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several routes. One common method involves the cyclocondensation of a β-ketoester derivative with methylhydrazine.[5] Another approach is the N-methylation of ethyl 1H-pyrazole-4-carboxylate. A patent describes a method using the less toxic dimethyl carbonate as a methylating agent in the presence of a base like sodium hydride in DMF.[6]

Workflow for the Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate:

reagents Ethyl 2-formyl-3-oxopropanoate + Methylhydrazine pyrazole_ester Ethyl 1-methyl-1H- pyrazole-4-carboxylate reagents->pyrazole_ester Cyclocondensation

Caption: Synthesis of the pyrazole ester precursor.

The Vilsmeier-Haack Formylation Step: Mechanism and Critical Parameters

The Vilsmeier-Haack formylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate proceeds via electrophilic aromatic substitution at the C5 position of the pyrazole ring. The pyrazole nitrogen at position 2 directs the formylation to the adjacent C5 position.

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).[4]

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.

start Ethyl 1-methyl-1H- pyrazole-4-carboxylate intermediate Iminium Salt Intermediate start->intermediate Electrophilic Attack vh_reagent Vilsmeier Reagent (POCl₃ + DMF) vh_reagent->intermediate product Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation pathway.

Critical Parameters Influencing Reproducibility:

ParameterImportanceCommon IssuesRecommendations
Reagent Quality HighMoisture sensitivity of POCl₃ and Vilsmeier reagent.Use freshly distilled POCl₃ and anhydrous DMF.
Stoichiometry HighIncomplete reaction or side product formation.Typically, a slight excess of the Vilsmeier reagent is used.
Temperature CriticalExothermic reaction can lead to side reactions.Maintain low temperature (0-5 °C) during reagent addition and initial reaction, followed by controlled heating.
Reaction Time ModerateIncomplete reaction.Monitor reaction progress by TLC.
Workup CrucialDecomposition of the product.Quench the reaction mixture by pouring it onto crushed ice and neutralize carefully with a base like sodium bicarbonate or sodium hydroxide solution.

Experimental Protocol: A Reproducible Synthesis of this compound

The following protocol is a synthesized procedure based on established methods for the Vilsmeier-Haack formylation of pyrazoles.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Comparison with Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is prevalent, other methods for the synthesis of formyl pyrazoles exist, though they are less direct for this specific target molecule.

MethodDescriptionAdvantagesDisadvantages
Vilsmeier-Haack Formylation of the pre-formed pyrazole ring.[2]Direct, generally good yields.Harsh reagents (POCl₃), moisture sensitive, potential for side reactions.
From Hydrazones Cyclization of hydrazones with a formylating agent.[2]One-pot potential from simpler starting materials.May lead to regioisomeric mixtures, requires specific hydrazone precursors.
Oxidation of a Methyl Group Oxidation of a 5-methylpyrazole derivative.Avoids harsh formylating agents.Requires a suitable starting material with a methyl group at the 5-position, may require optimization of the oxidizing agent.

Troubleshooting and Optimization

ProblemPotential CauseSolution
Low Yield Incomplete reaction, decomposition of product.Increase reaction time or temperature, ensure anhydrous conditions, perform a careful workup at low temperature.
Formation of Byproducts Over-reaction, reaction at other positions.Use milder conditions, carefully control stoichiometry and temperature.
Difficult Purification Polar impurities.Use a gradient elution during column chromatography, consider recrystallization.

Conclusion

The reproducible synthesis of this compound is achievable through a carefully executed Vilsmeier-Haack formylation of the corresponding pyrazole ester. Success hinges on meticulous attention to experimental parameters, particularly the quality of reagents, temperature control, and a controlled workup procedure. While alternative methods exist for the synthesis of the pyrazole core and for formylation in general, the Vilsmeier-Haack approach remains the most direct and widely applicable method for this specific and valuable building block. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and consistently produce this key intermediate for their drug discovery and development endeavors.

References

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A Senior Application Scientist's Guide to the Biological Activity of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] This guide delves into the comparative biological activity of derivatives originating from a specific, highly versatile starting material: ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. We will explore the synthesis of these derivatives, compare their biological performance with supporting experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy.

The core structure, this compound, is a valuable starting point for generating a library of diverse compounds. The presence of the formyl group at the 5-position provides a reactive handle for the synthesis of a multitude of derivatives, most notably Schiff bases, through condensation reactions with various amines. This straightforward synthetic route allows for the systematic investigation of how different substituents impact biological activity.

Comparative Analysis of Biological Activity: A Focus on Antimicrobial and Antifungal Properties

While a broad spectrum of biological activities has been attributed to pyrazole derivatives, including anti-inflammatory and anticancer effects, this guide will focus on their promising potential as antimicrobial and antifungal agents.[3][4][5] The derivatization of the formyl group has been shown to be a particularly effective strategy for enhancing these activities.

Synthesis of Pyrazole Derivatives: A General Workflow

The primary method for diversifying the this compound core is through the formation of Schiff bases (imines). This reaction involves the condensation of the aldehyde group with a primary amine, leading to the formation of a C=N double bond. This versatile reaction allows for the introduction of a wide array of substituents, enabling a thorough exploration of the chemical space and its impact on biological function.

SynthesisWorkflow parent Ethyl 5-formyl-1-methyl-1H- pyrazole-4-carboxylate derivative Schiff Base Derivative parent->derivative Condensation amine Primary Amine (R-NH2) amine->derivative

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Activity

Studies on formyl pyrazole derivatives have demonstrated significant antibacterial activity. For instance, a series of novel 1H-pyrazole-4-carbaldehydes and their derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria.[5] The results indicated that the introduction of different aryl and heterocyclic moieties via the formyl group can profoundly influence the antibacterial spectrum and potency.

Table 1: Comparative Antibacterial Activity of Formyl Pyrazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliSalmonella typhimuriumKlebsiella pneumonia
3f (Thiophene derivative)15.6231.2531.2562.5
4f (Vinylbenzyl thiophene derivative)7.8115.6215.6231.25
Reference DrugValueValueValueValue
Data synthesized from a study on formyl pyrazole derivatives.[5]

The data suggests that the presence of a thiophene ring (compound 3f ) confers notable antibacterial activity. Furthermore, the addition of a vinylbenzyl group at the N1 position of the pyrazole ring (compound 4f ) enhanced this activity, halving the minimum inhibitory concentration (MIC) against all tested strains.[5] This highlights the importance of substitutions at both the N1 and C4 positions in modulating antibacterial potency.

Antifungal Activity

Similarly, pyrazole derivatives have been extensively investigated for their antifungal properties. The isoxazolol pyrazole carboxylates, for example, have shown significant activity against various plant pathogenic fungi.[6] A noteworthy finding from structure-activity relationship (SAR) analysis is the impact of the substituent at the C3 position of the pyrazole ring.

Table 2: Comparative Antifungal Activity of Pyrazole Carboxamide Derivatives (EC50 in µg/mL)

CompoundR1R2A. porriM. coronariaC. petroseliniR. solani
7ai CH3Isoxazolol2.243.2110.190.37
7bk CF3Isoxazolol35.05>100>10028.88
Carbendazol (Control)--0.990.960.961.00
Data from a study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[6]

The results clearly indicate that a methyl group at the C3 position (compound 7ai ) is crucial for potent antifungal activity, with an EC50 value against R. solani that is superior to the commercial fungicide carbendazol.[6] Replacing the methyl group with a trifluoromethyl group (compound 7bk ) led to a significant decrease in antifungal activity.[6] This underscores the sensitivity of the biological activity to subtle structural modifications.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of pyrazole derivatives.

General Procedure for the Synthesis of Schiff Base Derivatives
  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the appropriate primary amine (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, serially dilute the stock solutions with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 105 CFU/mL for bacteria and 0.5 x 103 to 2.5 x 103 CFU/mL for fungi).

  • Include positive controls (a standard antibiotic or antifungal agent) and negative controls (medium with DMSO and no compound).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their structural features. The following diagram illustrates the key positions on the pyrazole core where modifications can significantly impact activity.

SAR cluster_core Pyrazole Core cluster_positions Key Modification Positions cluster_activity Impact on Biological Activity core_structure R1 N1-substituent antimicrobial Antimicrobial Activity R1->antimicrobial Modulates potency R5 C5-substituent (from formyl group) R5->antimicrobial Introduces diverse functionalities antifungal Antifungal Activity R5->antifungal Critical for potency

Caption: Key modification points influencing biological activity.

Key SAR takeaways:

  • N1-Substituent: The nature of the substituent at the N1 position of the pyrazole ring can influence the overall lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets. As seen with the vinylbenzyl group, this position can be modified to enhance potency.[5]

  • C5-Substituent (derived from the formyl group): This is the most versatile position for introducing a wide range of chemical diversity. The electronic and steric properties of the group introduced at this position are critical determinants of biological activity. The formation of Schiff bases allows for the introduction of various aromatic and heterocyclic rings, which can engage in specific interactions with the active sites of target enzymes or receptors.

  • Other Ring Positions: While this guide focuses on derivatives of the 5-formyl pyrazole, it is important to note that substitutions at other positions of the pyrazole ring (e.g., C3) can also have a profound impact on activity, as demonstrated by the comparison of methyl and trifluoromethyl groups in antifungal derivatives.[6]

Conclusion

This compound is a highly valuable scaffold for the development of novel bioactive compounds. The strategic derivatization of its formyl group, particularly through the formation of Schiff bases, provides a powerful tool for tuning the biological activity profile. The comparative data presented in this guide underscores the significant potential of these derivatives as antimicrobial and antifungal agents. Future research should continue to explore the vast chemical space accessible from this starting material, with a focus on optimizing potency and selectivity to identify promising lead candidates for drug development.

References

  • (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Li, Q., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • Kavčič, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. [Link]

  • Srikantamurthy, N., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Applicable Chemistry. [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • El-Kenawy, E.-S. M., et al. (2021). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry. [Link]

  • Manera, C., et al. (1993). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ali, S., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity. [Link]

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cross-validation of analytical data for ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Data for Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous characterization of novel molecules is paramount. The integrity of all subsequent research, from biological screening to process scale-up, hinges on the foundational certainty of a compound's structure and purity. This guide provides a comprehensive framework for the , a substituted pyrazole that serves as a crucial building block in medicinal chemistry.

This document moves beyond a simple recitation of techniques. Instead, it offers a strategic, field-proven approach to analytical problem-solving. We will explore not just what data to acquire, but why specific methods are chosen and, most critically, how these disparate datasets are interwoven to create a self-validating analytical package. The principles and protocols outlined herein are grounded in established regulatory expectations, such as those from the International Council for Harmonisation (ICH), ensuring that the generated data is robust, reliable, and fit for purpose.[1][2]

The Principle of Orthogonal Cross-Validation

The objective is to create a system where each piece of data validates the others, minimizing the risk of misinterpretation. This approach is central to the guidelines on analytical procedure validation, which emphasize demonstrating that a method is suitable for its intended purpose.[5][6]

G cluster_synthesis Synthesis & Isolation cluster_validation Orthogonal Analytical Cross-Validation cluster_conclusion Final Confirmation Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Primary Structure Synthesis->NMR Sample MS Mass Spectrometry (HRMS) Molecular Weight & Formula Synthesis->MS Sample IR IR Spectroscopy Functional Groups Synthesis->IR Sample HPLC HPLC-UV Purity & Quantification Synthesis->HPLC Sample NMR->MS NMR->IR Cross-Verifies Bonds Conclusion Confirmed Structure & Purity Report NMR->Conclusion Confirms Connectivity & Stereochemistry MS->Conclusion Confirms Elemental Composition IR->Conclusion Confirms Functional Groups HPLC->NMR Cross-Verifies Identity of Main Peak HPLC->Conclusion Confirms Purity & Quantifies Impurities

Caption: Workflow for Orthogonal Cross-Validation.

Primary Structural Elucidation: A Spectroscopic Trio

The first step in analyzing a new chemical entity is to confirm its molecular structure. This is best achieved by a combination of NMR, MS, and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we would acquire both ¹H and ¹³C NMR spectra.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds and its convenient deuterium lock signal.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference for the chemical shift scale.

  • 2D NMR: If ambiguities exist, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton-proton and proton-carbon correlations, respectively.

Predicted NMR Data:

Based on known chemical shift values for pyrazole derivatives and standard functional groups, the following spectral data are anticipated.[7][8]

Assignment Predicted ¹H NMR Data (ppm) Predicted ¹³C NMR Data (ppm) Rationale for Prediction
Pyrazole H-3~8.1 (s, 1H)~140The proton at C3 is adjacent to the electron-withdrawing ester and the pyrazole nitrogen, leading to a downfield shift.
Formyl CHO~9.9 (s, 1H)~185Aldehyde protons and carbons are characteristically deshielded and appear significantly downfield.[9]
N-Methyl (N-CH₃)~4.1 (s, 3H)~38The methyl group attached to the nitrogen is deshielded compared to a C-methyl group.
Ethyl Ester O-CH₂~4.4 (q, 2H, J ≈ 7.1 Hz)~62The methylene group is adjacent to the electron-withdrawing ester oxygen.
Ethyl Ester CH₃~1.4 (t, 3H, J ≈ 7.1 Hz)~14A typical upfield signal for an aliphatic methyl group.
Pyrazole C-4-~115Carbonyl-substituted carbon of the pyrazole ring.
Pyrazole C-5-~148Carbon bearing the formyl group.
Ester C=O-~163Typical chemical shift for an ester carbonyl carbon.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and typically showing a strong signal for the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₁₀N₂O₃

  • Monoisotopic Mass: 182.0691 g/mol

  • Expected HRMS Result ([M+H]⁺): 183.0764

Cross-validation of this result against the structure derived from NMR is a cornerstone of the confirmation process. A match between the measured mass and the calculated mass for C₈H₁₀N₂O₃ provides extremely strong evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Expected IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchPyrazole ring C-H
~2980-2850C-H stretchAliphatic (methyl, ethyl)
~2850 & ~2750C-H stretchAldehyde (characteristic Fermi doublet)
~1725C=O stretchEster carbonyl
~1690C=O stretchAldehyde carbonyl
~1600-1450C=C and C=N stretchesPyrazole ring system
~1250C-O stretchEster

The presence of two distinct carbonyl peaks would be a key confirmatory feature, cross-validating the presence of both the ester and aldehyde groups suggested by the NMR data.[11]

Purity and Quantitative Analysis: The Chromatographic Dimension

While spectroscopy confirms what the molecule is, chromatography tells us how much of it is there and what else might be present. For this, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.

RP-HPLC Method Development

Rationale for Experimental Choices:

  • Column: A C18 column is a versatile and robust choice for separating a wide range of small organic molecules.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used to ensure elution of the target compound as well as any potential impurities with different polarities. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to improve peak shape by protonating any basic sites.[12][13]

  • Detector: A UV detector is suitable as the pyrazole ring is a UV chromophore. A photodiode array (PDA) detector is even better, as it can capture the UV spectrum of each peak, providing another layer of data for identity confirmation.

Proposed Starting HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][15] The primary peak in the chromatogram should correspond to the target molecule. Any other peaks represent impurities, which can be quantified by their area percentage.

Cross-Validation with HPLC-MS

For ultimate confidence, coupling the HPLC system to a mass spectrometer (HPLC-MS) allows for the acquisition of mass data for every peak in the chromatogram. This definitively confirms that the major peak has the correct mass for this compound and provides mass information for any detected impurities, aiding in their identification.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS.

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Place the tube in the NMR spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum and any necessary 2D spectra, ensuring proper tuning and shimming of the instrument.

Protocol 2: HRMS Sample Preparation and Acquisition
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the spectrum in positive ion mode, scanning over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

  • Perform data analysis to determine the accurate mass of the observed molecular ion.

Protocol 3: HPLC Sample Preparation and Analysis
  • Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., acetonitrile/water 50:50).

  • From the stock solution, prepare a working solution at ~0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Place the vial in the autosampler of the HPLC system.

  • Run the analysis using the established method. Integrate the peaks to determine the purity based on relative peak area.

Conclusion

The structural confirmation and purity assessment of this compound cannot be reliably achieved with a single analytical technique. A robust, self-validating data package is constructed by leveraging the orthogonal strengths of NMR, MS, IR, and HPLC. NMR and IR define the molecule's framework and functional groups, HRMS provides an exact elemental composition, and HPLC quantifies its purity. Each result cross-validates the others, culminating in a high-confidence characterization that is essential for advancing drug discovery and development programs. This integrated analytical strategy ensures data integrity and provides a solid foundation for all subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • BLDpharm. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.
  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link]

  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • PMC - NIH. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available from: [Link]

  • Journal of Heterocyclic Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link]

  • RSC Publishing. A vibrational assignment for pyrazole. Available from: [Link]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. Available from: [Link]

  • European Medicines Agency. NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Available from: [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? Available from: [Link]

  • PMC - NIH. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link]

  • GSRS. ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole. Available from: [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound featuring pyrazole, ester, and aldehyde functionalities. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment. The core principle of this guide is that a disposal plan must be in place before any experimental work begins.[1]

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available for this specific research chemical, we can infer its likely hazard profile by examining structurally similar compounds and the functional groups present.

Inferred Hazard Profile
  • Pyrazole Derivatives: Many pyrazole derivatives exhibit biological activity and can be harmful.[2][3] Some are considered harmful to aquatic life and may cause skin and eye irritation.[3][4][5]

  • Aldehydes: Aldehydes as a class can be irritants and sensitizers. Formaldehyde, a simple aldehyde, is a known carcinogen, highlighting the need for caution with this functional group.[6]

  • Carboxylates (Esters): Generally, simple esters have lower toxicity, but the overall hazard profile is dictated by the entire molecule.

Based on analogs, this compound should be handled as, at minimum, an irritant to the skin and eyes, potentially harmful if swallowed or inhaled, and potentially harmful to the environment.[4][7][8][9] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][10] All operations should be performed within a certified chemical fume hood.

Regulatory Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[11][12][13]

  • Listed Wastes: This compound is not expected to be found on the F, K, P, or U lists of hazardous wastes unless it is a component of a listed waste stream or an unused commercial chemical product designated on the P or U lists.[14][15]

  • Characteristic Wastes: A determination must be made based on the following.[11][16]

Characteristic EPA Code Assessment for this compound
Ignitability D001Unlikely for the pure solid compound. However, if dissolved in a solvent with a flash point <60°C (140°F), the entire solution is considered ignitable hazardous waste.[11][16]
Corrosivity D002The compound itself is not corrosive. If in an aqueous solution, the waste is hazardous if the pH is ≤ 2 or ≥ 12.5.[11]
Reactivity D003The compound is stable under normal conditions and is not expected to be reactive (e.g., explosive, water-reactive).[5][11]
Toxicity D004-D043This is the most critical consideration. Without complete toxicological data, any novel or research chemical should be treated as potentially toxic. The aldehyde and pyrazole moieties suggest potential biological effects.[2] Therefore, it is prudent and often required to conservatively classify this waste as toxic.

Part 2: On-Site Waste Management Protocol

Proper management within the laboratory, from the point of generation to the point of collection, is critical to ensure safety and compliance. This involves correct containerization, labeling, and storage.

Step-by-Step Collection and Segregation
  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste. For solids or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[1]

    • Ensure the container has a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[1][12]

    • The container must be in good condition, free of cracks or leaks.

  • Segregate the Waste Stream:

    • Do not mix incompatible wastes. This compound should be kept separate from strong oxidizing agents, strong bases, and strong reducing agents.[7]

    • It is best practice to collect this waste in its own dedicated container. If mixed with solvents, follow institutional guidelines for halogenated vs. non-halogenated solvent waste streams, as this affects disposal cost and methodology.[1]

  • Label the Container Correctly:

    • Proper labeling is a mandatory regulatory requirement by OSHA and the EPA.[17]

    • Affix a hazardous waste tag to the container before adding the first drop of waste.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full, unabbreviated chemical name: "This compound " and any solvents present with their approximate percentages.

      • The specific hazard characteristics (e.g., "Toxic").

      • The "Accumulation Start Date" (the date the first waste is added).

      • The name of the principal investigator and the laboratory location.

Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), provided specific conditions are met.[1]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Quantity Limits: No more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) may be accumulated in an SAA.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1]

  • Time Limits: Once the container is full or has been in the lab for a specified period (typically 12 months for academic labs), it must be moved to a central accumulation area.[18][19]

The entire on-site management workflow is summarized in the diagram below.

G cluster_0 In-Laboratory Waste Management Workflow gen Waste Generated (Pure compound, solutions, contaminated labware) char 1. Characterize Waste (Assume Toxic) gen->char First Step cont 2. Select Compatible Container (e.g., HDPE, Glass) char->cont label_node 3. Affix 'Hazardous Waste' Label (List all constituents) cont->label_node store 4. Store in Designated SAA (With secondary containment) label_node->store pickup 5. Arrange for Pickup (Contact EHS when full or time limit reached) store->pickup Final In-Lab Step

Caption: Workflow for managing this compound waste.

Part 3: Final Disposal Procedures

The ultimate disposal of hazardous chemical waste is a highly regulated process that must be performed by certified professionals. Laboratory personnel are responsible for the proper preparation of the waste for pickup by their institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Neutralization and Treatment (Not Recommended)

While some simple wastes (e.g., non-hazardous acids and bases) can be neutralized in the lab for drain disposal, this is not appropriate for this compound.[20][21] The aldehyde group can be oxidized, but this may produce byproducts that are also hazardous.[22] Given the pyrazole ring and unknown degradation products, in-lab treatment is not a safe or compliant option.

Recommended Disposal Protocol
  • Consolidation and Pickup: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup. Do not remove the waste from the laboratory yourself.

  • Professional Disposal: The EHS-approved contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The most common and effective disposal method for organic compounds like this is high-temperature incineration.[10][23] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[3] This process ensures the complete destruction of the organic molecule.

  • Container Disposal: Empty containers that held the chemical must also be managed properly. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can often be disposed of as regular lab glass or plastic, but you must deface or remove the original label.[6]

Part 4: Spill and Emergency Procedures

Accidents can happen, and a clear plan for managing spills is a mandatory part of safe laboratory practice.

  • Personal Protection: Ensure you are wearing appropriate PPE before addressing any spill.

  • Containment: For small liquid spills, cover with an inert absorbent material like vermiculite or sand. For solid spills, gently sweep up the material to avoid creating dust.[3][7]

  • Collection: Carefully scoop the absorbed or spilled material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive disposal guide, you can ensure that your research involving this compound is conducted with the highest commitment to safety, integrity, and environmental stewardship.

References

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyrazole Removal From Water. Arvia Technology. [Link]

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Personal protective equipment for handling ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel or specialized chemical reagents is paramount to ensuring both the integrity of your research and the safety of your laboratory personnel. This guide provides a comprehensive operational and safety framework for handling ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate.

Anticipated Hazard Profile

Based on the GHS classifications of analogous compounds, we can infer a potential hazard profile for this compound. This assessment is critical as it informs every subsequent decision regarding handling, PPE selection, and disposal. The primary hazards associated with similar pyrazole derivatives include acute toxicity, as well as skin, eye, and respiratory irritation[1][2][3].

Table 1: Inferred GHS Hazard Classification

Hazard Class Hazard Statement GHS Code Source
Acute Toxicity, Oral Harmful if swallowed H302 [1][2][3]
Skin Corrosion/Irritation Causes skin irritation H315 [1][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [1][2][4]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[1][2] |

This information mandates a cautious approach, treating the compound as hazardous and employing comprehensive protective measures.

Essential Personal Protective Equipment (PPE) & Engineering Controls

The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the chemical hazard. The following controls and equipment are mandatory for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, especially the weighing of the solid and initial solution preparations, must be conducted within a properly functioning chemical fume hood.[5] This is the most critical barrier, as it mitigates the primary exposure risk: inhalation of airborne particulates or vapors, which may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Protocol
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[6][7] Safety glasses with side shields are insufficient as they do not provide a seal against splashes.[8]

    • Causality: The high likelihood of serious eye irritation necessitates a complete seal around the eyes to protect from accidental splashes during transfers or fine powder dispersal during weighing.[1][2][4] For operations with a higher risk of splashing, such as large-volume transfers, a full-face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection:

    • Gloves: Double-gloving with powder-free nitrile gloves is required.[9] The outer glove should be tucked under the cuff of the lab coat, while the inner glove cuff should go over the lab coat sleeve. Gloves must be changed every 30 minutes, or immediately upon known or suspected contact with the compound.[8][10]

    • Causality: Pyrazole derivatives are known to cause skin irritation.[1][2] Double-gloving provides a redundant barrier and a protocol for safe removal of a contaminated outer layer without exposing the skin. Nitrile is selected for its broad chemical resistance, but always inspect gloves for signs of degradation or punctures before use.[11]

    • Lab Coat: A long-sleeved lab coat with knit or elastic cuffs is mandatory.[8] The coat must be fully buttoned.

    • Causality: This prevents skin contact on the arms and body. The tight-fitting cuffs prevent dust or splashes from entering the sleeve.[8]

  • Respiratory Protection:

    • Requirement: When working exclusively within a certified chemical fume hood, respiratory protection may not be required. However, for tasks such as cleaning up spills outside of a hood or if there is any risk of exceeding exposure limits, a fit-tested N95 respirator is necessary.[8][12] A standard surgical mask offers no protection against chemical particulates.[8][12]

    • Causality: The potential for respiratory irritation means that inhalation of the solid powder must be avoided.[1] An N95 respirator provides protection against airborne particulates.[8]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage. The following workflow integrates safety checks and best practices for handling this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Risk Assessment Review SDS of analogous compounds & this guide. B 2. Assemble PPE Inspect all equipment (gloves, goggles, coat). A->B C 3. Don PPE Follow correct sequence (coat, mask, goggles, gloves). B->C D 4. Weigh Compound Use anti-static weigh boat. Handle gently to avoid dust. C->D E 5. Transfer & Dissolve Keep containers closed. Add solid to solvent slowly. D->E F 6. Reaction Setup Ensure apparatus is vented into the fume hood's exhaust. E->F G 7. Decontaminate Surfaces Clean work area with appropriate solvent and absorbent pads. F->G H 8. Segregate Waste Dispose of contaminated solids and liquids in labeled, sealed waste containers. G->H I 9. Doff PPE Follow correct sequence to avoid self-contamination. H->I J 10. Personal Hygiene Wash hands thoroughly with soap and water. I->J

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware, reagents, and waste containers before handling the compound.

  • Weighing and Transfer:

    • Tare a suitable container (e.g., a vial or beaker) on an analytical balance inside the fume hood.

    • Gently tap the solid from the reagent bottle into the container. Avoid creating dust. Do not use a brush to sweep up spills; use a damp cloth or absorbent pad for cleaning.

    • Close the primary reagent bottle immediately after dispensing.

    • For dissolution, slowly add the solvent to the solid, or add the solid in portions to the solvent, to prevent splashing.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][13]

    • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1][13]

    • Spill: For a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper waste management is a critical component of laboratory safety.

  • Chemical Waste: All solutions containing this compound and any un-used solid must be disposed of in a clearly labeled hazardous waste container designated for "Non-halogenated Organic Waste" (unless dissolved in a halogenated solvent).[5][14] Never dispose of this chemical down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, weigh boats, and pipette tips, must be placed in a sealed, labeled solid hazardous waste container.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or equivalent licensed hazardous waste management service.[1][15]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring the well-being of your research team and the integrity of your scientific endeavors.

References

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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